molecular formula C7H10N2O B023244 2-(Pyridin-2-ylamino)ethanol CAS No. 89943-04-4

2-(Pyridin-2-ylamino)ethanol

Cat. No.: B023244
CAS No.: 89943-04-4
M. Wt: 138.17 g/mol
InChI Key: UYLOQLKUWBXBBN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylamino)ethanol (CAS 89943-04-4) is a pyridine-derived organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel heterocyclic compounds. Key Applications & Research Value: Anti-Fibrosis Research: Structural analogs of this compound are central to the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives. These libraries of heterocyclic compounds have demonstrated significant potential in anti-fibrosis research, showing inhibitory activities against hepatic stellate cell (HSC-T6) proliferation, which is a key model for liver fibrosis studies . Versatile Chemical Synthon: The structure, featuring both a pyridine ring and an ethanolamine side chain, makes this compound a versatile precursor. It is used in the design and synthesis of more complex molecules for screening various biological activities, including antimicrobial, antiviral, and antitumor agents . Pharmaceutical Intermediate: Related pyridine-aminoethanol compounds are established intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antidiabetic drug Rosiglitazone, highlighting the relevance of this chemical class in drug development . Chemical Data: CAS Number: 89943-04-4 Molecular Formula: C7H10N2O Molecular Weight: 138.17 g/mol SMILES: C1=CC=NC(=C1)NCCO This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylamino)ethanol
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InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLOQLKUWBXBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329529
Record name 2-(pyridin-2-ylamino)ethanol
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-04-4
Record name 2-(2-Pyridinylamino)ethanol
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Record name 2-(pyridin-2-ylamino)ethanol
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Record name 2-[(pyridin-2-yl)amino]ethan-1-ol
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Foundational & Exploratory

"2-(Pyridin-2-ylamino)ethanol" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety via a secondary amine. This structure imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, known for its diverse biological activities, while the amino-ethanol group provides a site for further chemical modification and can participate in hydrogen bonding and coordination with metal ions.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental methodologies and data relevant to researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound is a solid at room temperature, often appearing as a pale yellow substance.[3] Its structure consists of three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This combination allows it to act as a versatile intermediate in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89943-04-4[4][5]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4][5]
Appearance Solid, Pale yellow solid[3][4]
Purity ≥95%[3][4]
Storage Conditions 2-8°C, sealed in dry, dark place[3][5]
InChI InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9)[4]
InChI Key UYLOQLKUWBXBBN-UHFFFAOYSA-N[4]
Structural Characteristics

Synthesis and Analysis Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established reactions for analogous compounds, such as its N-methylated derivative used in the synthesis of Rosiglitazone, a robust synthetic and analytical workflow can be proposed.[1][7][8]

Proposed Synthesis Methodology

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloropyridine with ethanolamine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq) and ethanolamine (1.2 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, though some syntheses of similar compounds are run neat (without solvent).[7]

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl byproduct.

  • Heating: Heat the reaction mixture to 120-140°C and maintain for several hours (e.g., 12-24 hours).[7][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

G cluster_synthesis Proposed Synthesis Workflow reactants 2-Chloropyridine + Ethanolamine + Base (e.g., K₂CO₃) reaction Heat (120-140°C) Reflux reactants->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Methodology:

  • Chromatography (Purity): Purity is typically assessed using HPLC or UHPLC-MS.[7] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common system.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 139.08.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expected signals would include distinct aromatic protons for the pyridine ring, two methylene triplets (-CH₂-N and -CH₂-O), and broad singlets for the N-H and O-H protons.

    • ¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and the two aliphatic carbons of the ethanol moiety would be expected.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would include O-H and N-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600-1400 cm⁻¹).[9]

G cluster_analysis Analytical and QC Workflow sample Purified Sample hplc HPLC / UHPLC-MS (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms nmr NMR Spectroscopy (¹H, ¹³C Structure) sample->nmr ir IR Spectroscopy (Functional Groups) sample->ir data Confirmed Structure & Purity Data hplc->data ms->data nmr->data ir->data

Caption: Standard workflow for the analytical characterization of the final compound.

Applications in Research and Drug Development

Pyridine derivatives are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[2] this compound and structurally similar compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Pharmaceutical Synthesis

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant.

  • Neurological Disorders: A structural isomer, 2-Amino-1-pyridin-2-yl-ethanol, is utilized in the development of drugs targeting neurological disorders.[3]

  • Antidiabetic Agents: The closely related N-methylated analog is a key intermediate in the synthesis of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1][8]

  • Anti-Vertigo Medication: The related compound 2-(2-pyridyl)ethanol is a known metabolite of Betahistine, a drug used to treat vertigo.[10] This highlights the metabolic relevance of the pyridyl-ethanol scaffold.

Ligand in Coordination Chemistry

The molecule contains three potential coordination sites: the pyridine nitrogen, the amine nitrogen, and the hydroxyl oxygen. This allows it to act as a versatile chelating ligand for various metal ions. The resulting metal complexes have potential applications in catalysis and materials science.[3] For instance, the related ligand 2-(pyridin-2-yl)ethanol is known to form stable, distorted octahedral complexes with metals like Nickel(II).[11] The ability of the amino group to also coordinate would allow for the formation of even more stable bidentate (N,N) or tridentate (N,N,O) complexes.

Caption: Chelation of a metal ion by this compound as a tridentate ligand.

Conclusion

This compound is a functionally rich molecule with significant potential as a chemical intermediate. Its structural components are present in numerous biologically active compounds, underscoring its relevance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound in the creation of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into its spectroscopic properties and coordination chemistry will undoubtedly expand its applications.

References

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties and synthetic methodologies related to 2-(Pyridin-2-ylamino)ethanol. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines its molecular characteristics and provides an exemplary synthetic workflow.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O[1][2]
Molecular Weight138.17 g/mol [1]
AppearanceSolid[1][2]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, a general and representative approach involves the reaction of 2-chloropyridine with ethanolamine. Below is a conceptual laboratory-scale synthesis protocol.

Objective: To synthesize this compound.

Materials:

  • 2-chloropyridine

  • Ethanolamine

  • An appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine and an excess of ethanolamine in DMF.

  • Addition of Base: Add potassium carbonate to the mixture. The base will act as a scavenger for the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain stirring for several hours until the reaction is complete (monitoring by Thin Layer Chromatography - TLC is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.

Synthesis_Workflow Start Reactant A (e.g., 2-chloropyridine) Reaction Synthesis Start->Reaction ReactantB Reactant B (e.g., Ethanolamine) ReactantB->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structural Analysis (NMR, MS, etc.) Purification->Characterization Final Pure Compound Characterization->Final Verified Structure

Caption: A generalized workflow for chemical synthesis and purification.

References

Spectroscopic Profile of 2-(Pyridin-2-ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(Pyridin-2-ylamino)ethanol. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally related compounds, particularly 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the expected spectral features and providing detailed experimental protocols for acquiring actual data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on characteristic spectroscopic values for similar molecular structures. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H-37.3 - 7.5ddd
Pyridine H-46.5 - 6.7t
Pyridine H-57.4 - 7.6ddd
Pyridine H-68.0 - 8.2ddd
N-H5.0 - 6.0br sBroad singlet, may exchange with D₂O
O-H2.5 - 4.0br sBroad singlet, may exchange with D₂O
-CH₂- (adjacent to NH)3.4 - 3.6t
-CH₂- (adjacent to OH)3.7 - 3.9t

ddd: doublet of doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 160
Pyridine C-3108 - 110
Pyridine C-4137 - 139
Pyridine C-5113 - 115
Pyridine C-6147 - 149
-CH₂- (adjacent to NH)45 - 47
-CH₂- (adjacent to OH)60 - 62
Table 3: Predicted Infrared (IR) Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (secondary amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N, C=C Stretch (aromatic ring)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-O Stretch (primary alcohol)1000 - 1050Strong
Table 4: Predicted Mass Spectrometry Fragmentation
m/zPredicted FragmentNotes
138[M]⁺Molecular Ion
107[M - CH₂OH]⁺Loss of the hydroxymethyl group
94[C₅H₆N₂]⁺2-aminopyridine fragment
78[C₅H₄N]⁺Pyridyl fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution may need to be further diluted depending on the sensitivity of the instrument.

  • Instrumentation and Data Acquisition:

    • Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS). ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.

    • For EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). EI is a hard ionization technique that will likely result in the molecular ion [M]⁺ and significant fragmentation.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (this compound) NMR_Exp NMR Spectroscopy Sample->NMR_Exp IR_Exp IR Spectroscopy Sample->IR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp NMR_Data ¹H and ¹³C NMR Data NMR_Exp->NMR_Data IR_Data IR Spectrum IR_Exp->IR_Data MS_Data Mass Spectrum MS_Exp->MS_Data Analysis Data Analysis and Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Report Technical Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Stability and Storage of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Pyridin-2-ylamino)ethanol. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, from storage and handling to experimental use and formulation. This document outlines the key factors influencing its stability, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling procedures.

Chemical Profile and General Stability

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It features a pyridine ring linked to an ethanolamine moiety via a secondary amine. This structure, containing both a pyridine ring and an amino-alcohol functional group, suggests potential susceptibility to certain degradation pathways.

Generally, this compound is considered stable under recommended storage conditions.[1] However, as with many amino-pyridine and ethanolamine derivatives, it may be sensitive to oxidation, light, and moisture.[2] Degradation can lead to changes in purity, which may impact experimental results and the safety profile of any derived products. Visual signs of degradation can include a color change (e.g., from white or off-white to yellow or brown), clumping of the solid, or the development of an odor.[2]

Key Physicochemical Properties (Illustrative)

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O[3]
Molecular Weight138.17 g/mol [3]
AppearanceSolid
Purity>95%[1]
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides[1]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is advisable to minimize degradation.[2] Some sources recommend refrigeration at 2-8°C.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment (PPE), including gloves and safety glasses.[1][3] Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1] Wash hands thoroughly after handling.[1][3] Keep away from sources of ignition.[1]

Potential Degradation Pathways and Stability Data

Forced degradation studies are essential to identify these potential degradation products and to develop stability-indicating analytical methods. The following tables present a hypothetical summary of stability data based on typical results from such studies for a compound of this nature.

Table 1: Hypothetical Hydrolytic Stability of this compound

pH ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradants
2.0 (0.01 M HCl)6024< 52-aminopyridine, ethylene glycol
7.0 (Water)6024< 2Not significant
12.0 (0.01 M NaOH)6024< 5Not significant

Table 2: Hypothetical Oxidative Stability of this compound

Oxidizing AgentTemperature (°C)Time (hours)Degradation (%)Major Degradants
3% H₂O₂252410-15N-oxide derivatives
Air4072< 5Not significant

Table 3: Hypothetical Photostability of this compound (Solid State)

Light SourceIntensityTime (hours)Degradation (%)Observations
ICH Option 2 (Cool White Fluorescent and Near UV)1.2 million lux hours & 200 W h/m²As per ICH Q1B< 2Slight yellowing of the surface

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Hydrolytic Stability Study

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, neutral, and basic conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in 0.01 M HCl (acidic), purified water (neutral), and 0.01 M NaOH (basic).

  • Incubation: Transfer aliquots of each solution into sealed vials and place them in a temperature-controlled bath at a specified temperature (e.g., 60°C).

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration.

Oxidative Stability Study

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%.

  • Incubation: Store the solution in a sealed, light-protected vial at room temperature (25°C).

  • Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and any oxidative degradants.

  • Data Analysis: Calculate the percentage of degradation over time.

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound in its solid state.

Methodology (based on ICH Q1B guidelines):

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples for any physical changes (e.g., color) and for purity using a validated HPLC method.

  • Data Analysis: Compare the purity of the exposed sample to that of the control sample to determine the extent of photodegradation.

Biological Context: Relevance to Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not well-documented, derivatives of this compound have been investigated as potential enzyme inhibitors.[1] For instance, some derivatives have shown inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines, which are important signaling molecules.

The NAPE-PLD signaling pathway is crucial for the production of endocannabinoids and other bioactive lipids. Understanding this pathway can provide context for the development of drugs targeting this enzyme.

NAPE_PLD_Signaling_Pathway PC Phosphatidylcholine NAT N-acyltransferase PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-acylphosphatidylethanolamine (NAPE) NAT->NAPE Acyl Transfer NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA Receptors Cannabinoid Receptors (CB1, CB2) NAE->Receptors Activation Signaling Downstream Signaling (e.g., Neuromodulation, Inflammation) Receptors->Signaling Inhibitor This compound Derivative (Inhibitor) Inhibitor->NAPE_PLD

Caption: NAPE-PLD signaling pathway and potential inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a comprehensive stability study of a chemical compound like this compound.

Stability_Testing_Workflow start Start: Compound Characterization stress_testing Forced Degradation Studies start->stress_testing hydrolysis Hydrolysis (Acid, Base, Neutral) stress_testing->hydrolysis oxidation Oxidation (e.g., H2O2) stress_testing->oxidation photolysis Photolysis (ICH Q1B) stress_testing->photolysis thermal Thermal Stress (Elevated Temperature) stress_testing->thermal method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) hydrolysis->method_dev oxidation->method_dev photolysis->method_dev thermal->method_dev formal_study Formal Stability Study (ICH Q1A) method_dev->formal_study long_term Long-Term Storage (e.g., 25°C/60% RH) formal_study->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) formal_study->accelerated analysis Sample Analysis at Time Points long_term->analysis accelerated->analysis data_eval Data Evaluation & Shelf-Life Determination analysis->data_eval end End: Define Storage Conditions & Retest Period data_eval->end

Caption: General workflow for stability testing of a chemical compound.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While it is a generally stable compound, precautions should be taken to protect it from light, moisture, and strong oxidizing agents. The protocols and information provided in this guide offer a framework for assessing and maintaining the stability of this compound, ensuring the reliability and reproducibility of experimental outcomes. For critical applications, it is always recommended to re-qualify the material if it has been stored for an extended period or if there are any signs of degradation.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Pyridin-2-ylamino)ethanol (CAS No. 89943-04-4). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₇H₁₀N₂O.[1] While detailed experimental data on some of its physical properties are limited, the available information is summarized below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Solid[1]
Purity 95%[1]
CAS Number 89943-04-4[1]
Synonyms N-(2-Pyridylamino)ethanol, 2-(2-Pyridinylamino)ethanol, 2-(2-Hydroxyethylamino)pyridine[1]

Safety and Hazard Information

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as follows:

ClassificationCodePictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)H302WarningHarmful if swallowed
Toxicological Information

Given the presence of the aminopyridine moiety in this compound, it is prudent to assume it may exhibit similar neurotoxic properties.

Toxicity_Pathway cluster_membrane Neuronal Membrane K_channel Voltage-gated K+ Channel Depolarization Prolonged Membrane Depolarization K_channel->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx leads to Compound This compound Block Blockage Compound->Block Block->K_channel Depolarization->Ca_channel activates Neurotransmitter Increased Neurotransmitter Release Ca_influx->Neurotransmitter triggers Toxicity Neurotoxicity (e.g., seizures) Neurotransmitter->Toxicity results in

Caption: Postulated neurotoxicity pathway of this compound.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is essential when handling this compound. The following procedures are based on standard laboratory safety practices and information from Safety Data Sheets.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Spill and Disposal Procedures
  • Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Safe_Handling_Workflow Start Start: Handling This compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Handling Handle in a Well-Ventilated Area (e.g., Fume Hood) PPE->Handling Storage Store in a Tightly Closed Container in a Cool, Dry Place Handling->Storage Spill Spill Occurs Handling->Spill if Waste_Disposal Dispose of Waste According to Regulations Storage->Waste_Disposal After Use Spill_Procedure Follow Spill Procedure: - Evacuate - Wear PPE - Contain and Clean Up Spill->Spill_Procedure then Spill_Procedure->Waste_Disposal End End Waste_Disposal->End

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound is a chemical that is harmful if swallowed and may pose neurotoxic risks similar to other aminopyridine compounds. Strict adherence to the safety and handling procedures outlined in this guide is crucial to minimize exposure and ensure a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet before working with this compound and be prepared to implement appropriate emergency procedures if necessary.

References

"2-(Pyridin-2-ylamino)ethanol" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. An understanding of its solubility in different solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available solubility information for this compound and related compounds, along with a general experimental protocol for solubility determination.

Predicted Solubility Profile

The molecular structure of this compound contains both a polar hydroxyl (-OH) group and a pyridine ring, which can participate in hydrogen bonding. This suggests a propensity for solubility in polar solvents.

Table 1: Qualitative Solubility of Structurally Related Compounds

Compound NameStructureSolvent SystemReported Solubility
2-(2-pyridyl)ethanolC₇H₉NOPolar (e.g., Water, Alcohols)Highly Soluble[1]
Non-Polar (e.g., Hexane)Limited Solubility[1]
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromideC₈H₁₂N₂O·HBrPolar (e.g., Methanol, Ethanol)Soluble[2]
PyridineC₅H₅NWaterModerately Soluble
Organic (e.g., Ethanol, Ether, Chloroform)Highly Soluble[3]

Based on these related compounds, it is predicted that This compound will exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, and limited solubility in non-polar aprotic solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

References

Potential biological activities of "2-(Pyridin-2-ylamino)ethanol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 2-(Pyridin-2-ylamino)ethanol Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological potential is a perpetual endeavor. Among these, derivatives of this compound have emerged as a promising class of compounds, demonstrating a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further investigation and development in this area.

Anticancer Activity

Derivatives of the this compound core structure have been investigated for their potential as anticancer agents, with studies revealing cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives appears to be linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related pyridine derivatives.

Compound IDTarget Cell Line/EnzymeActivityIC50 (µM)Reference
8e MCF-7 (Breast Cancer)Antiproliferative0.22[1]
8n MCF-7 (Breast Cancer)Antiproliferative1.88[1]
8a-d, 8g, 8i, 8k, 8l MCF-7 (Breast Cancer)Antiproliferative3.03 - 7.03[1]
8b VEGFR-2Enzyme Inhibition5.0 ± 1.91[1]
8e VEGFR-2Enzyme Inhibition3.93 ± 0.73[1]
Spiro-pyridine 7 Caco-2 (Colon Cancer)Antiproliferative7.83 ± 0.50[2]
Spiro-pyridine 8 HepG-2 (Liver Cancer)Antiproliferative8.42 ± 0.7[2]
Spiro-pyridine 5 Caco-2 (Colon Cancer)Antiproliferative9.78 ± 0.7[2]
Spiro-pyridine 5 HepG-2 (Liver Cancer)Antiproliferative10.58 ± 0.8[2]
12m HSC-T6 (Hepatic Stellate Cells)Anti-fibrotic45.69[3]
12q HSC-T6 (Hepatic Stellate Cells)Anti-fibrotic45.81[3]
Experimental Protocols: Anticancer Activity Evaluation

In Vitro Antiproliferative Activity against MCF-7 Cells

This protocol is based on the methodology described for the evaluation of pyridine-urea derivatives.[1]

  • Cell Culture: MCF-7 cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours. Doxorubicin and Sorafenib can be used as positive controls.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.

  • Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.

VEGFR-2 Inhibition Assay

This protocol is a general representation of an ELISA-based kinase assay.[2]

  • Assay Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2.

  • Kinase Reaction: The test compounds, VEGFR-2 enzyme, and ATP are added to the wells. Erlotinib or Sorafenib may be used as a positive control.

  • Incubation: The plate is incubated at room temperature for a specified period to allow the kinase reaction to proceed.

  • Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the conjugated enzyme is added to produce a detectable signal.

  • Data Analysis: The signal intensity is measured, and the IC50 values for the test compounds are determined.

Signaling Pathway

The anticancer activity of some this compound derivatives has been attributed to the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative This compound Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Antimicrobial Activity

Certain derivatives of this compound have also demonstrated potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference
Alkyl Pyridine JC-01-074 S. aureus USA300LAC16[4]
Pyridine derivatives S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5[5]
Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Experimental Workflow

The discovery and evaluation of new this compound derivatives typically follow a structured workflow from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Characterization->Antimicrobial Enzyme Enzyme Inhibition (Kinase Assays) Characterization->Enzyme Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for the development and evaluation of novel derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds can be achieved through various organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring by an ethanolamine derivative.

General Synthetic Protocol

The following is a generalized procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 2-aminoethanol in a suitable solvent (e.g., ethanol, THF).

  • Base Addition: A base (e.g., potassium carbonate, triethylamine) is often added to neutralize the hydrogen halide formed during the reaction.

  • Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

This technical guide provides a foundational understanding of the biological potential of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging further exploration of this versatile chemical scaffold.

References

The Versatile Precursor: A Technical Guide to 2-(Pyridin-2-ylamino)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Pyridin-2-ylamino)ethanol is a valuable and versatile precursor in organic synthesis, serving as a foundational building block for a diverse array of more complex molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, coupled with the electronic properties of the pyridine ring, allows for its participation in a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of heterocyclic frameworks relevant to medicinal chemistry and materials science.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 138.17 g/mol . Its structure features a pyridine ring linked to an ethanol moiety via a secondary amine, rendering it soluble in various organic solvents.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol [1]
Appearance Solid[1]
CAS Number 89943-04-4[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-chloropyridine and ethanolamine. This reaction is a common strategy for the formation of N-aryl amines.

Synthesis Synthesis of this compound 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Product This compound Reaction->Product + Base (e.g., K2CO3) + Heat

Diagram 1: General synthesis scheme.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloropyridine

  • Ethanolamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in DMF, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Applications in Organic Synthesis

The presence of both a nucleophilic secondary amine and a hydroxyl group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound can serve as a key starting material for the synthesis of substituted imidazo[1,2-a]pyridines. The general strategy involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Imidazo_Synthesis Synthesis of Imidazo[1,2-a]pyridines Precursor This compound Intermediate N-Alkylated Intermediate Precursor->Intermediate + α-Haloketone AlphaHaloKetone α-Haloketone (R-CO-CH₂-X) Product Substituted Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization Coordination_Complex Coordination Complex Formation Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Coordination Metal Metal Salt (e.g., CuCl₂, NiCl₂) Metal->Complex

References

Methodological & Application

Synthesis Protocol for 2-(Pyridin-2-ylamino)ethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

2-(Pyridin-2-ylamino)ethanol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and serves as a key building block in drug discovery and development. Its structure, featuring a pyridine ring linked to an ethanolamine moiety, allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening. This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Key Applications

  • Pharmaceutical Synthesis: Serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The amino and hydroxyl groups offer reactive sites for further functionalization.

  • Medicinal Chemistry: Used in the development of new chemical entities (NCEs) for various therapeutic targets. The pyridinamino scaffold is present in a range of bioactive molecules.

  • Ligand Synthesis: The nitrogen atoms in the pyridine ring and the amino group, along with the hydroxyl group, can act as coordination sites for metal ions, making it a useful ligand in coordination chemistry and catalysis.

Two primary synthetic routes are presented, each with distinct advantages and considerations. The first involves the nucleophilic aromatic substitution of a 2-halopyridine with ethanolamine, a common and effective method for forming the C-N bond. The second route utilizes the reaction of 2-aminopyridine with a two-carbon electrophile. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

Experimental Protocols

Two reliable methods for the synthesis of this compound are detailed below.

Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Ethanolamine

This method is a straightforward approach involving the reaction of commercially available 2-chloropyridine and ethanolamine.

Reaction Scheme:

Materials and Equipment:

  • 2-Chloropyridine

  • Ethanolamine

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or neat)

  • Base (e.g., Potassium carbonate, optional, if not running neat)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyridine (1 equivalent) and an excess of ethanolamine (3-5 equivalents). The reaction can be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMF. If using a solvent, a base such as potassium carbonate (1.5 equivalents) should be added to neutralize the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is consumed. This typically takes several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run neat, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • If a solvent and base were used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for elution.

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Method 2: Reaction of 2-Aminopyridine with 2-Chloroethanol

This alternative method involves the N-alkylation of 2-aminopyridine with 2-chloroethanol in the presence of a base.

Reaction Scheme:

Materials and Equipment:

  • 2-Aminopyridine

  • 2-Chloroethanol

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Standard glassware for quenching, extraction, and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-aminopyridine (1 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Characterize the final product using appropriate spectroscopic techniques.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the two synthetic methods. The values are indicative and may vary based on the specific experimental setup and scale.

ParameterMethod 1: From 2-ChloropyridineMethod 2: From 2-Aminopyridine
Starting Materials 2-Chloropyridine, Ethanolamine2-Aminopyridine, 2-Chloroethanol
Key Reagents - (or K₂CO₃ if solvent used)Sodium Hydride (NaH)
Solvent Neat or DMFAnhydrous THF or DMF
Reaction Temperature 100-120 °C0 °C to Room Temperature
Reaction Time 4-12 hours12-24 hours
Typical Yield 60-80%50-70%
Purification Column ChromatographyColumn Chromatography

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via Method 1.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product start1 2-Chloropyridine reaction Nucleophilic Aromatic Substitution start1->reaction start2 Ethanolamine start2->reaction extraction Extraction reaction->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 2-(Pyridin-2-ylamino)ethanol from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(Pyridin-2-ylamino)ethanol, a valuable intermediate in pharmaceutical development, starting from 2-aminopyridine. The primary method detailed is a copper-catalyzed N-alkylation reaction with 2-chloroethanol, a common and effective method for forming C-N bonds.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring and an ethanolamine side chain, makes it a versatile precursor for drug candidates. The synthesis from readily available 2-aminopyridine is a critical step in the development of these potential therapeutics. The protocol described herein is based on established copper-catalyzed amination reactions, which offer a reliable method for the N-alkylation of aminopyridines.

Principle of the Method

The synthesis of this compound from 2-aminopyridine is achieved through a nucleophilic substitution reaction with a 2-haloethanol, such as 2-chloroethanol. The reaction is facilitated by a copper catalyst, which enhances the reactivity of the amine and promotes the formation of the desired C-N bond. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound under representative reaction conditions.

ParameterValue
Reactants
2-Aminopyridine1.0 eq
2-Chloroethanol1.2 eq
Copper(I) Iodide (CuI)0.1 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 120 °C
Reaction Time 24 hours
Yield (Isolated) 75-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Melting Point 88-91 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.98 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 5.30 (br s, 1H), 3.75 (t, 2H), 3.40 (q, 2H), 2.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 148.2, 137.5, 113.8, 107.9, 61.2, 44.5
Mass Spec (ESI+) m/z 139.08 [M+H]⁺

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • 2-Aminopyridine

  • 2-Chloroethanol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • HPLC system

Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reactant Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture to ensure good suspension. Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Column Chromatography: Purify the crude product by silica gel column chromatography.

  • Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to elute the product.

  • Fraction Collection: Collect the fractions containing the desired product (monitored by TLC).

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

Characterization
  • Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Copper-Amine Complex 2-Aminopyridine->Intermediate CuI, K2CO3, DMF 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate Product This compound Intermediate->Product 120 °C, 24h

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants_Mixing Mix 2-Aminopyridine, K2CO3, CuI in DMF Reagent_Addition Add 2-Chloroethanol Reactants_Mixing->Reagent_Addition Heating Heat at 120 °C for 24h Reagent_Addition->Heating Cooling_Filtration Cool and Filter Heating->Cooling_Filtration Extraction Extract with Ethyl Acetate and Wash with Water/Brine Cooling_Filtration->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Chromatography Purify by Column Chromatography Drying_Concentration->Chromatography Characterization Characterize by HPLC, NMR, MS Chromatography->Characterization

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols: Synthesis of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a valuable bifunctional molecule incorporating both a pyridine ring and an ethanolamine side chain. This structure makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful method for the functionalization of heteroaromatic rings.

This document provides a detailed overview of the reaction mechanism for the formation of this compound, a representative experimental protocol, and relevant quantitative data to guide researchers in its synthesis and application.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and ethanolamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[1][2]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The amino group of ethanolamine, acting as the nucleophile, attacks the carbon atom bearing the halogen leaving group (e.g., chlorine or bromine) on the pyridine ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]

  • Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate.[2]

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the final product, this compound.

Computational studies on the analogous reaction between 2-chloropyridine and 2-methylaminoethanol suggest that the reaction may proceed through a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single transition state.[3] The reaction is found to be second order.[3]

Reaction Scheme

ReactionMechanism cluster_reactants Reactants cluster_products Products 2-Chloropyridine TransitionState [Intermediate Complex] 2-Chloropyridine->TransitionState Nucleophilic Attack Ethanolamine Ethanolamine->TransitionState Product TransitionState->Product Leaving Group Expulsion HCl HCl TransitionState->HCl

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

Temperature (°C)Reaction Time (min)Yield (%)
12060~10
120240~30
120480~45
120960~60
14060~25
140240~55
140480~70
140960~80

Data adapted from a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.[3]

Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on the established procedures for SNAr reactions with 2-halopyridines.

Materials and Reagents
  • 2-Chloropyridine

  • Ethanolamine

  • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add ethanolamine (1.2-2.0 eq) and a base such as potassium carbonate (1.5-2.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid by-products and wash the filter cake with a small amount of the reaction solvent or an extraction solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with deionized water and then with brine to remove any remaining inorganic impurities.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental Workflow Diagram

G Experimental Workflow start Start setup Reaction Setup: - 2-Chloropyridine - Anhydrous Solvent start->setup add_reagents Add Reagents: - Ethanolamine - Base (e.g., K2CO3) setup->add_reagents reaction Heat to Reflux (Monitor by TLC/LC-MS) add_reagents->reaction workup Work-up: - Cool to RT - Filter - Wash with H2O and Brine reaction->workup isolation Isolation & Purification: - Dry Organic Layer - Concentrate - Purify (Chromatography/Recrystallization) workup->isolation end Pure Product isolation->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood process. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, researchers can achieve good yields of this valuable synthetic intermediate. The provided protocol and mechanistic insights serve as a comprehensive guide for its preparation in a laboratory setting.

References

Application Notes and Protocols: 2-(Pyridin-2-ylamino)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and detailed protocols for the coordination chemistry of "2-(Pyridin-2-ylamino)ethanol" are limited in publicly available literature. The following application notes and protocols are based on established principles and data from closely related and analogous N,O-chelating aminopyridine ligands. These should serve as a comprehensive guide and a starting point for experimental design.

Introduction

This compound is a versatile bidentate ligand that can coordinate to metal centers through the pyridyl nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. The presence of both a hard oxygen donor and a borderline nitrogen donor allows for the formation of stable complexes with a wide variety of transition metals. The amino group can also be deprotonated to form an even stronger bond with the metal ion. This unique combination of features makes its metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Predicted Coordination Behavior

"this compound" is expected to act as a bidentate N,O-chelating ligand. The coordination can occur with the ligand in its neutral form or as a deprotonated anion. The resulting metal complexes are anticipated to exhibit various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. The flexible nature of the ethanolamine side chain allows it to accommodate the steric and electronic requirements of different metal centers.

Potential Applications

Based on analogous systems, coordination complexes of "this compound" are predicted to be active in several fields:

  • Catalysis: The metal complexes can be explored as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions. For instance, iron(II) complexes of similar amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP).[1][2]

  • Biological Activity: Many metal complexes with pyridine-based ligands exhibit significant biological activities. These complexes could be screened for their antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.[3]

  • Materials Science: The ability of this ligand to form stable complexes with various metals opens up possibilities for the design of novel materials with interesting magnetic, optical, or electronic properties.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the ligand and a representative metal complex, based on procedures for analogous compounds.

Synthesis of this compound

This procedure is a standard method for the synthesis of N-substituted 2-aminopyridines.

Workflow for the Synthesis of this compound

reagents 2-Chloropyridine Ethanolamine reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction base Base (e.g., K2CO3) base->reaction reflux Reflux (e.g., 110-120 °C, 24h) reaction->reflux workup Aqueous Work-up (Extraction with EtOAc) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product ligand This compound in Ethanol reaction Reaction Mixture ligand->reaction metal_salt NiCl2·6H2O in Ethanol metal_salt->reaction stirring Stir at RT (2 hours) reaction->stirring precipitation Precipitation stirring->precipitation filtration Filtration & Washing (Ethanol, Diethyl Ether) precipitation->filtration drying Drying in vacuo filtration->drying complex [Ni(C7H10N2O)2Cl2] drying->complex ligand Free Ligand chelation Chelation ligand->chelation metal_ion Metal Ion metal_ion->chelation complex Metal Complex chelation->complex lipophilicity Increased Lipophilicity complex->lipophilicity blocking Blocking of Metal Binding Sites in Enzymes complex->blocking membrane Enhanced Permeation through Cell Membrane lipophilicity->membrane activity Enhanced Biological Activity membrane->activity blocking->activity

References

Application of "2-(Pyridin-2-ylamino)ethanol" in Neuroprotective Agent Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a notable absence of direct research on the application of "2-(Pyridin-2-ylamino)ethanol" as a neuroprotective agent. While the pyridine scaffold is a common feature in many biologically active compounds, and various pyridine derivatives have been investigated for their effects on the central nervous system, specific studies detailing the neuroprotective properties of "this compound" are not publicly available at this time.

Chemical suppliers list "this compound" and its close analogs, such as "2-[methyl(pyridin-2-yl)amino]ethanol" and "2-Amino-1-pyridin-2-yl-ethanol," primarily as intermediates for the synthesis of other molecules, including pharmaceuticals. For instance, "2-[methyl(pyridin-2-yl)amino]ethanol" is noted as a precursor in the synthesis of the antidiabetic drug Rosiglitazone. The compound "2-Amino-1-pyridin-2-yl-ethanol" is mentioned as a key intermediate in the development of drugs targeting neurological disorders, although specific data on its intrinsic neuroprotective activity is not provided[1][2][3].

The broader class of pyridine-containing compounds has indeed been a subject of interest in neuroprotective research. Pyridine derivatives are recognized for their diverse biological activities, and some have been explored for their potential to treat neurodegenerative conditions. For example, research into pyridine amine derivatives has shown promise in inhibiting the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease[4]. Additionally, other complex pyridine derivatives have been synthesized and evaluated for activities related to neuroinflammation and neurodegeneration[5][6].

However, without specific studies on "this compound," it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The scientific community has not yet published research that would form the basis for such a detailed analysis of this specific compound's neuroprotective applications.

Researchers interested in the neuroprotective potential of this molecule would need to conduct foundational in vitro and in vivo studies to determine its efficacy and mechanism of action. Such research would be novel and would contribute new knowledge to the field of medicinal chemistry and neuropharmacology.

References

Application Note: Structural Characterization of 2-(Pyridin-2-ylamino)ethanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a key intermediate or a final compound, its unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory submissions. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The presented methodologies and expected data will serve as a comprehensive guide for researchers in the structural elucidation of this and similar compounds.

Experimental Protocols

Sample Preparation

A sample of this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) was synthesized and purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC). For NMR analysis, approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol. This stock was further diluted to 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband probe was used for all NMR experiments.

¹H NMR Spectroscopy Protocol:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Data Processing: Fourier transformation was applied to the free induction decay (FID) with a line broadening of 0.3 Hz. The spectrum was referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Data Processing: Fourier transformation was applied with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl₃ multiplet at 77.16 ppm.

Mass Spectrometry

Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used.

ESI-MS Protocol:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode. For fragmentation studies (MS/MS), the protonated molecular ion was selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon as the collision gas, with collision energy ramped from 10 to 30 eV.

Data Presentation

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on the analysis of its constituent parts (2-aminopyridine and ethanolamine) and structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10ddd1HH-6 (Pyridine)
~7.45ddd1HH-4 (Pyridine)
~6.65ddd1HH-5 (Pyridine)
~6.50d1HH-3 (Pyridine)
~5.0 (broad s)br s1HNH
~3.80t2H-CH₂-OH
~3.50t2H-NH-CH₂-
~2.5 (broad s)br s1HOH

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~158.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~137.5C-4 (Pyridine)
~113.0C-5 (Pyridine)
~108.0C-3 (Pyridine)
~61.0-CH₂-OH
~45.0-NH-CH₂-
Predicted Mass Spectrometry Data Summary

Table 3: Predicted ESI-MS Data for this compound

m/z ValueIon SpeciesProposed Fragment Structure
139.0866[M+H]⁺C₇H₁₁N₂O⁺ (Protonated molecular ion)
121.0760[M+H - H₂O]⁺Loss of water from the ethanol side chain
109.0866[M+H - CH₂O]⁺Loss of formaldehyde from the protonated molecular ion
95.0600[C₅H₅N₂]⁺Cleavage of the C-N bond between the ethyl group and the nitrogen
78.0498[C₅H₄N]⁺Pyridinium cation fragment

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis Sample This compound (>98% Purity) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample MS_Sample Dilute in MeOH/H2O with 0.1% Formic Acid Sample->MS_Sample NMR_Acq NMR Spectrometer (400 MHz) NMR_Sample->NMR_Acq MS_Acq ESI-QToF MS MS_Sample->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data MS_Data Mass Spectrum (MS & MS/MS) MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the structural characterization.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H_NMR 1H NMR (Chemical Shifts, Multiplicity, Integration) Connectivity Proton & Carbon Environment Connectivity Information H_NMR->Connectivity C_NMR 13C NMR (Number of Signals, Chemical Shifts) C_NMR->Connectivity Structure Confirmed Structure of This compound Connectivity->Structure ESI_MS ESI-MS (Molecular Weight Confirmation) Composition Elemental Composition Sub-structural Information ESI_MS->Composition MS_MS MS/MS (Fragmentation Pattern) MS_MS->Composition Composition->Structure

Caption: Logical relationship for structural confirmation.

Application of "2-(Pyridin-2-ylamino)ethanol" in the Development of Checkpoint Kinase 1 (CHK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "2-(Pyridin-2-ylamino)ethanol" serves as a valuable scaffold in medicinal chemistry for the synthesis of potent and selective enzyme inhibitors. Its structural features, including the pyridine ring and the flexible amino-ethanol side chain, provide a foundation for building molecules with high affinity for target enzymes. A prominent application of this scaffold is in the development of inhibitors for Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] Inhibition of CHK1 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle arrest, leading to mitotic catastrophe and cell death.[4]

This document provides detailed application notes and protocols on a series of CHK1 inhibitors derived from a "2-(pyridin-2-ylamino)" core structure: the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles .[1][2][3] These notes include quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key pathways and workflows.

Quantitative Data: CHK1 Inhibition

The inhibitory activity of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives against CHK1 has been determined using in vitro biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, showcasing the structure-activity relationship (SAR).

Table 1: CHK1 Inhibition by 3-Alkoxyamino-5-(5-carbomethoxypyridin-2-ylamino)pyrazine-2-carbonitriles [1]

Compound IDR Group (Alkoxyamino)CHK1 IC50 (µM)
8a Methoxy0.130
8b Ethoxy0.055
8c Isopropoxy0.026
8d (R)-sec-Butoxy0.011
8e (S)-sec-Butoxy0.043

Table 2: CHK1 Inhibition by Optimized Pyridine Derivatives [1]

Compound IDPyridine SubstitutionCHK1 IC50 (µM)HT29 G2 Abrogation IC50 (µM)
18 4-methoxy-5-bromopyridin-2-yl0.00250.034
19 4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl0.00280.013
20 (CCT244747) (R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile<0.0010.0025
26 4-((R)-1-(dimethylamino)propan-2-yloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl<0.0010.0045

Experimental Protocols

Protocol 1: Synthesis of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives

This protocol describes a general synthetic route for the preparation of the CHK1 inhibitors discussed. The key steps involve the synthesis of a dichloropyrazine intermediate followed by sequential nucleophilic aromatic substitution reactions.

Materials:

  • Aminomalononitrile tosylate

  • Oxalyl chloride

  • 2-Aminopyridine derivatives

  • Alkoxyamine derivatives

  • Sodium hydride (NaH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of 3,5-dichloro-2-pyrazinecarbonitrile: a. To a stirred solution of aminomalononitrile tosylate in an appropriate solvent, add oxalyl chloride at 0 °C. b. Allow the reaction to warm to room temperature and stir until completion. c. Work up the reaction mixture to isolate the dichloropyrazine product.

  • Synthesis of 5-(Pyridin-2-ylamino)-3-chloro-2-pyrazinecarbonitrile: a. Dissolve the 3,5-dichloro-2-pyrazinecarbonitrile and the desired 2-aminopyridine derivative in a suitable solvent such as DMF. b. Add a base, for example, DIPEA, and stir the mixture at room temperature or with gentle heating. c. Monitor the reaction by TLC or LC-MS. Upon completion, extract the product and purify by column chromatography.

  • Synthesis of the final 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile: a. To a solution of the desired alkoxyamine in DMF, add NaH at 0 °C to form the corresponding alkoxide. b. Add the 5-(pyridin-2-ylamino)-3-chloro-2-pyrazinecarbonitrile to the reaction mixture. c. Stir the reaction at room temperature until the starting material is consumed. d. Quench the reaction carefully with water and extract the final product. e. Purify the compound by silica gel chromatography to yield the target inhibitor.

Protocol 2: In Vitro CHK1 Kinase Inhibition Assay (Microfluidic)

This protocol is based on the Caliper microfluidic assay format, which measures the phosphorylation of a peptide substrate by CHK1.[1]

Materials:

  • Recombinant human CHK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Microfluidic chip-based mobility shift assay instrument (e.g., Caliper LabChip)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: a. To the wells of a 384-well plate, add the test compounds at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme). b. Add the CHK1 enzyme to all wells except the negative controls. c. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Kinase Reaction: a. Initiate the reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km value for CHK1. b. Incubate the plate at 30 °C for a specific duration (e.g., 60 minutes).

  • Stop Reaction and Read Plate: a. Stop the reaction by adding a stop solution provided with the assay kit. b. Analyze the plate on the microfluidic instrument. The instrument will separate the phosphorylated and unphosphorylated peptide based on their charge and size, and quantify the amount of product formed.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the positive control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based G2 Checkpoint Abrogation Assay

This assay measures the ability of a CHK1 inhibitor to override a DNA damage-induced G2 cell cycle arrest.[1]

Materials:

  • Human cancer cell line (e.g., HT29 human colon cancer cells)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., etoposide)

  • Test compounds

  • Propidium iodide (PI)

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed HT29 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a DNA damaging agent like etoposide to induce G2 arrest. A typical treatment is 10 µM etoposide for 16-24 hours. c. Add serial dilutions of the test CHK1 inhibitor to the etoposide-treated cells and incubate for a further 24 hours.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, and collect both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C.

  • Staining and Flow Cytometry: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the cell cycle distribution by flow cytometry, measuring the DNA content of at least 10,000 cells per sample.

  • Data Analysis: a. Quantify the percentage of cells in the G2/M phase of the cell cycle. b. A decrease in the percentage of cells in G2/M in the presence of the CHK1 inhibitor indicates abrogation of the checkpoint. c. Calculate the IC50 for G2 checkpoint abrogation by plotting the percentage of G2/M cells against the inhibitor concentration.

Visualizations

Signaling Pathway

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Etoposide) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (Ser345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Inhibitor 3-(alkoxyamino)-5-(pyridin-2-ylamino) -pyrazine-2-carbonitrile Inhibitor->CHK1 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Mitotic_Catastrophe Mitotic Catastrophe G2_M_Transition->Mitotic_Catastrophe (when DNA is damaged) Cell_Cycle_Arrest->G2_M_Transition

Caption: CHK1 signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow

CHK1_Inhibitor_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Start 2-Aminopyridine & Alkoxyamine Precursors Synthesis Multi-step Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochem_Assay In Vitro Kinase Assay (Protocol 2) Purification->Biochem_Assay IC50_Calc IC50 Determination Biochem_Assay->IC50_Calc Cell_Assay G2 Checkpoint Abrogation (Protocol 3) IC50_Calc->Cell_Assay Flow_Cytometry Flow Cytometry Analysis Cell_Assay->Flow_Cytometry Final_Compound Potent CHK1 Inhibitor Flow_Cytometry->Final_Compound

Caption: Workflow for the development and evaluation of CHK1 inhibitors.

Logical Relationship

SAR_Logic Scaffold 2-(Pyridin-2-ylamino) Scaffold Pyrazine Pyrazine-2-carbonitrile Core Scaffold->Pyrazine Hybridization Alkoxyamino 3-Alkoxyamino Side Chain Pyrazine->Alkoxyamino Adds Potency Substituted_Pyridine 5-(Substituted Pyridin-2-ylamino) Group Pyrazine->Substituted_Pyridine Improves Cellular Activity & PK Properties Final_Inhibitor Potent & Selective CHK1 Inhibitor Alkoxyamino->Final_Inhibitor Substituted_Pyridine->Final_Inhibitor

Caption: Logical relationship of structural components for CHK1 inhibitor development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-2-ylamino)ethanol.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly through the common method of reacting a 2-halopyridine with ethanolamine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Studies on similar compounds have shown that higher temperatures (e.g., 120-140°C) can significantly increase the yield in batch processes.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent and base can greatly influence the reaction outcome.

    • Solution: While the reaction can be run neat, using a high-boiling point, polar aprotic solvent like DMSO or DMF can facilitate the reaction. Ensure an appropriate base is used to neutralize the hydrohalic acid formed during the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: See the FAQ on side reactions below for detailed strategies to minimize their formation.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Solution: Optimize your purification protocol. Column chromatography is a common method for purification.[3] Careful selection of the stationary and mobile phases is essential to ensure good separation and minimize product loss.

Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

Answer:

The most common side product in this synthesis is the N,N-bis(pyridin-2-yl)ethanolamine, resulting from the reaction of a second molecule of 2-halopyridine with the product. Another possibility is the over-alkylation of the ethanolamine.

To minimize the formation of these side products:

  • Stoichiometry Control: Use a molar excess of ethanolamine relative to the 2-halopyridine. This will favor the formation of the desired monosubstituted product.

  • Slow Addition: Add the 2-halopyridine to the ethanolamine slowly and at a controlled temperature. This helps to maintain a high concentration of ethanolamine throughout the reaction, reducing the likelihood of the product reacting further.

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Experiment with slightly lower temperatures to find a balance between reaction rate and selectivity.

Question: How can I effectively purify the final product, this compound?

Answer:

Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove excess ethanolamine and inorganic salts.

  • Extraction: The aqueous layer should be extracted multiple times with the organic solvent to maximize the recovery of the product.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating the desired product from starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution reaction between a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) and ethanolamine.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: The reaction is often carried out at elevated temperatures, ranging from 100°C to 160°C.[1][2][4] It can be performed without a solvent (neat) or in a high-boiling polar aprotic solvent such as DMSO.

Q3: Are there any alternative synthetic methods?

A3: Yes, alternative methods exist, such as the reaction of 2-aminopyridine with 2-chloroethanol. However, this can sometimes lead to the formation of isomeric products. Another approach involves the use of a cyclic dihydrothiazolopyridinium salt as a precursor for 2-aminopyridines, which can then be reacted with ethanolamine under milder conditions.[5]

Q4: What are the key safety precautions to consider during this synthesis?

A4: 2-halopyridines are toxic and should be handled in a well-ventilated fume hood. Ethanolamine is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted with proper temperature control to avoid runaway reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of a closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, which provides valuable insights for the synthesis of this compound.

ReactantsProcessTemperature (°C)Reaction Time (min)Yield (%)Reference
2-chloropyridine, 2-methylaminoethanolBatch1201440~70[1][2]
2-chloropyridine, 2-methylaminoethanolBatch1401440~85[1][2]
2-chloropyridine, 2-methylaminoethanolContinuous Flow160->90[4]

Experimental Protocol

Synthesis of this compound from 2-Chloropyridine and Ethanolamine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloropyridine

  • Ethanolamine

  • Dimethyl sulfoxide (DMSO) (optional)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine (3 equivalents) and 2-chloropyridine (1 equivalent). If using a solvent, add DMSO.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the 2-chloropyridine), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Potential Causes cluster_solutions Solutions Problem Low Yield or Impurities IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Check TLC for starting material SideReactions Side Reactions Problem->SideReactions Analyze impurity spots on TLC PurificationIssues Purification Issues Problem->PurificationIssues Review workup and chromatography steps IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp OptimizeStoichiometry Optimize Stoichiometry (Excess Amine) SideReactions->OptimizeStoichiometry OptimizePurification Optimize Purification Protocol PurificationIssues->OptimizePurification

Caption: A flowchart illustrating the troubleshooting process for low yields or impurities in the synthesis.

General Synthetic Workflow

SyntheticWorkflow Reactants 2-Halopyridine + Ethanolamine Reaction Reaction (Heating, Stirring) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A simplified workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for "2-(Pyridin-2-ylamino)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2-(Pyridin-2-ylamino)ethanol. Below you will find frequently asked questions and a detailed troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved via a nucleophilic substitution reaction. The primary amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol), which bears a leaving group (e.g., Cl-). The reaction can be catalyzed by a base to neutralize the hydrogen halide formed as a byproduct.

Q2: What are the key starting materials for this synthesis?

A2: The primary reactants are 2-aminopyridine and a 2-haloethanol, most commonly 2-chloroethanol. A base, such as triethylamine, is often used to facilitate the reaction.[1] Solvents like Dimethyl Sulfoxide (DMSO) may be employed, although some procedures are performed neat (without solvent).[1][2]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: The most critical parameters to monitor and optimize are reaction temperature, reaction time, and the molar ratio of reactants. Temperature significantly influences the reaction rate; however, excessively high temperatures can lead to the formation of unwanted byproducts.[3][4] The reaction time should be sufficient to allow for maximum conversion of the starting materials.

Q4: How is the final product typically purified?

A4: Purification strategies depend on the final purity of the crude product. Common methods include column chromatography using silica gel. The purity of the final compound is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Reaction temperature is too low: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in increments of 10-20°C. For similar syntheses, temperatures between 120°C and 160°C have proven effective.[2][3]
2. Ineffective base: If a base is used, it may not be strong enough or may have degraded.Use a non-nucleophilic base like triethylamine or DBU. Ensure the base is fresh and anhydrous.
3. Short reaction time: The reaction may not have proceeded to completion.Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or diminishes significantly.
Presence of Multiple Impurities in the Final Product 1. Reaction temperature is too high: High temperatures can promote side reactions, such as dehydration of the ethanol moiety to a vinyl group or over-alkylation.[6]Reduce the reaction temperature. While higher temperatures increase the rate, they can compromise selectivity. Find an optimal balance.
2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or the formation of side products.Carefully control the molar ratio of 2-aminopyridine to 2-chloroethanol. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
3. Inefficient purification: The chosen purification method may not be adequate to separate the product from byproducts with similar polarities.Optimize the column chromatography conditions. Try different solvent systems (e.g., varying ratios of ethyl acetate/hexane) or consider alternative purification methods like recrystallization if the product is a solid.
Reaction Stalls or Proceeds Very Slowly 1. Poor mixing: In a heterogeneous reaction or a viscous neat reaction, inefficient stirring can limit reactant interaction.Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider adding an inert, high-boiling solvent like DMSO.[1]
2. Presence of moisture: Water can interfere with the reaction, particularly if organometallic reagents or sensitive bases are involved.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

General Protocol for Batch Synthesis

This protocol is a representative method for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).

  • Solvent and Base Addition: If a solvent is used, add dry DMSO. Add triethylamine (1.2 equivalents) to the mixture to act as an acid scavenger.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 140°C.[2][3]

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC. The reaction is typically run for several hours until completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Quench the reaction by adding water and saturated sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data: Effect of Temperature on Yield

The following table summarizes the yield of a structurally similar product, 2-[methyl(pyridin-2-yl)amino]ethanol, synthesized under different batch process conditions without a solvent. This data illustrates the significant impact of temperature on reaction yield and can be used as a starting point for optimizing the synthesis of the target compound.

Temperature (°C)Reaction Time (min)Product Yield (%)
120240~10
120720~25
1201440~40
140240~25
140720~50
1401440~65

(Data adapted from studies on a similar N-methylated compound, which shows a clear trend of increased yield with higher temperature and longer reaction time)[2][3].

Visualizations

Experimental Workflow Diagram

G start Start reactants 1. Combine Reactants (2-Aminopyridine, 2-Chloroethanol, Base) start->reactants reaction 2. Heat and Stir (e.g., 120-140°C) reactants->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Continue Reaction workup 4. Quench and Extract Product monitor->workup Reaction Complete purify 5. Purify (Column Chromatography) workup->purify analyze 6. Characterize (NMR, MS) purify->analyze end_node End Product analyze->end_node

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G problem Problem: Low Product Yield cause1 Cause: Low Temperature? problem->cause1 cause2 Cause: Short Reaction Time? problem->cause2 cause3 Cause: Impurities/Side Reactions? problem->cause3 solution1 Solution: Increase Temperature (e.g., to 140-160°C) cause1->solution1 solution2 Solution: Increase Reaction Time & Monitor via TLC cause2->solution2 solution3 Solution: Optimize Purification & Check Reactant Purity cause3->solution3

Caption: A logical guide for troubleshooting low product yield in the synthesis reaction.

References

"2-(Pyridin-2-ylamino)ethanol" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of "2-(Pyridin-2-ylamino)ethanol".

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on data from structurally similar aminopyridine and ethanolamine derivatives, the primary factors contributing to the degradation of this compound are exposure to light, strong oxidizing agents, and extreme pH conditions (both acidic and basic).[1][2] Atmospheric oxygen can also lead to oxidative degradation over time.[1]

Q2: What are the visual signs of degradation for solid this compound?

A2: Visual indicators of degradation for solid this compound include a change in color, typically from white or off-white to yellow or brown, and a change in the physical form, such as clumping of the powder.[1] An unusual odor may also develop. If any of these changes are observed, the compound's purity may be compromised.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[1]

Q4: In which solvents is this compound most stable for preparing stock solutions?

A4: While specific stability data in various solvents is limited, polar aprotic solvents like DMSO are generally a good starting point for stock solutions. It is crucial to prepare fresh solutions for sensitive experiments and to store stock solutions in small, single-use aliquots at low temperatures (e.g., -20°C) to minimize freeze-thaw cycles. Always perform a small-scale solubility and stability test before preparing large batches.

Q5: How can I confirm if my sample of this compound has degraded?

A5: The most reliable method to confirm degradation is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram suggests the presence of degradation products.[3] Mass spectrometry (MS) can be coupled with HPLC to identify the structures of these degradants.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis. 1. Degradation of the compound due to improper storage or handling.[3] 2. Contamination of the sample or solvent. 3. Reaction with components of the mobile phase.1. Verify the storage conditions and age of the compound.[3] 2. Prepare a fresh solution using a new batch of the compound and high-purity solvent. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to confirm if the unexpected peaks correspond to known degradants.[3]
Decreased purity of the compound over time. 1. The compound is degrading under the current storage conditions.[1]1. Re-evaluate your storage protocol. Ensure the container is tightly sealed and protected from light.[1] 2. Consider storing the compound at a lower temperature and under an inert atmosphere.[1] 3. For solutions, assess the stability in the specific solvent and prepare fresh solutions for each experiment.[1]
Color change of the solid compound (e.g., yellowing). 1. Oxidation from exposure to air.[1] 2. Degradation from exposure to light.[1]1. For critical applications, it is safest to use a fresh, uncolored batch of the compound. 2. If the purity can be re-verified by an analytical method, it may be usable for non-critical experiments. 3. Ensure new materials are stored under an inert atmosphere and protected from light.[1]
Difficulty dissolving the compound. 1. Use of an inappropriate solvent. 2. The compound has degraded into less soluble byproducts.[1] 3. The solution is saturated.1. Test solubility in a range of polar solvents (e.g., water, ethanol, DMSO). 2. Gentle warming or sonication may aid dissolution.[1] 3. If the compound was previously soluble in a solvent and now is not, this is a strong indicator of degradation.[1]
Precipitate forms in a stock solution over time. 1. The solution is supersaturated and has crystallized. 2. Degradation of the compound into an insoluble product.[1]1. Try gently warming the solution to see if the precipitate redissolves.[1] 2. If the precipitate does not redissolve or if degradation is suspected, prepare a fresh solution. 3. Consider storing stock solutions at room temperature (if stable) or in smaller aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1]

Potential Degradation Pathways

The degradation of this compound can be hypothesized based on the known reactivity of aminopyridines and ethanolamines. The primary pathways are likely to be oxidation, photodegradation, and hydrolysis under extreme pH.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acidic/Basic) main_compound This compound oxidation_product1 N-Oxide Formation main_compound->oxidation_product1 [O] oxidation_product2 Side-Chain Oxidation main_compound->oxidation_product2 [O] photo_product1 Hydroxylated Derivatives main_compound->photo_product1 hv photo_product2 Radical-Mediated Products main_compound->photo_product2 hv hydrolysis_product1 Potential Cleavage at Amino Linkage main_compound->hydrolysis_product1 H+ or OH- oxidation_product3 Pyridine Ring Opening oxidation_product2->oxidation_product3 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation photo Photolysis (UV/Vis) prep_stock->photo thermal Thermal (Heat) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc identify Identify Degradants (LC-MS) hplc->identify

References

Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of "2-(Pyridin-2-ylamino)ethanol" reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized through the N-alkylation of 2-aminopyridine with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. Increasing the reaction temperature can also enhance the reaction rate, but be cautious as it may also promote side reactions.[1][2]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: The optimal temperature can vary depending on the solvent and base used. For the N-alkylation of aminopyridines, temperatures can range from room temperature to reflux.[3] It is recommended to start with a moderate temperature (e.g., 60-80 °C) and optimize from there. A study on a similar reaction, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, showed that increasing the temperature from 120 °C to 140 °C in a batch process increased the yield.[4]

  • Inappropriate Base: The choice and amount of base are critical for the deprotonation of 2-aminopyridine, which is necessary for it to act as a nucleophile.

    • Solution: Common bases for this type of reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3] The base should be strong enough to deprotonate the amino group of 2-aminopyridine but not so strong as to cause unwanted side reactions. The pKa of the conjugate acid of the base should be higher than the pKa of 2-aminopyridine. The amount of base is also crucial; typically, 1.1 to 2.0 equivalents are used.[3]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or wet solvents can interfere with the reaction.

    • Solution: Ensure that 2-aminopyridine and 2-chloroethanol are of high purity. Use anhydrous solvents, especially when using moisture-sensitive bases like NaH.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: A common side reaction is the dialkylation of the amino group, leading to the formation of a tertiary amine.[5] To minimize this, use a stoichiometric amount or a slight excess of 2-aminopyridine relative to 2-chloroethanol. Another potential side reaction is the reaction at the pyridine ring nitrogen. The choice of a suitable base can help favor N-alkylation at the amino group.[6]

Presence of Impurities and Purification Challenges

Q2: My final product contains significant impurities, and I am facing difficulties in purification. What are the common impurities and how can I purify the product effectively?

A2: The primary impurities in the synthesis of this compound are typically unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted 2-aminopyridine.

    • Unreacted 2-chloroethanol.

    • Bis(2-hydroxyethyl)aminopyridine (from dialkylation).

    • Products from reaction at the pyridine nitrogen.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities.[7] A gradient elution system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[7] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

    • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q3: What is the typical reaction mechanism for the synthesis of this compound?

A3: The reaction is a nucleophilic substitution (SN2) reaction. The amino group of 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.[5]

Q4: Which solvent is most suitable for this reaction?

A4: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used for N-alkylation reactions as they can dissolve the reactants and are less likely to interfere with the reaction.[3][8] In some cases, alcohols like ethanol can also be used.[9] The optimal solvent should be determined experimentally.

Q5: How does the choice of the alkylating agent affect the reaction?

A5: While 2-chloroethanol is commonly used, other 2-haloethanols (like 2-bromoethanol) or ethylene oxide can also be employed. 2-Bromoethanol is more reactive than 2-chloroethanol, which may lead to a faster reaction but potentially more side products. Ethylene oxide is a highly reactive gas and requires specialized handling but can be an efficient reagent for introducing the hydroxyethyl group.

Q6: Can I use a catalyst to improve the reaction yield?

A6: While this specific reaction is often carried out without a catalyst, related N-alkylation reactions can be catalyzed. For instance, some N-alkylation reactions of aminopyridines with alcohols utilize transition metal catalysts.[6] However, for the reaction with 2-chloroethanol, the focus is typically on optimizing the base, solvent, and temperature.

Data Presentation

Table 1: Effect of Temperature on the Yield of 2-[methyl(pyridin-2-yl)amino]ethanol in a Batch Process (Solvent-free). [4]

Temperature (°C)Reaction Time (min)Yield (%)
12060~15
120240~35
14060~25
140240~50

Note: This data is for a closely related compound and illustrates the general trend of temperature and time on yield.

Experimental Protocols

General Protocol for the N-alkylation of 2-Aminopyridine with 2-Chloroethanol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere), to the mixture.[3]

  • Alkylating Agent Addition: Slowly add 2-chloroethanol (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

ReactionPathway 2-Aminopyridine 2-Aminopyridine Intermediate Deprotonated 2-Aminopyridine 2-Aminopyridine->Intermediate + Base 2-Chloroethanol 2-Chloroethanol Product This compound 2-Chloroethanol->Product Base Base Intermediate->Product + 2-Chloroethanol (SN2) Side_Product Dialkylation Product Product->Side_Product + 2-Chloroethanol (Overalkylation)

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow A 1. Reaction Setup (2-Aminopyridine, Solvent) B 2. Base Addition A->B C 3. Alkylating Agent Addition (2-Chloroethanol) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis.

TroubleshootingTree Start Low Yield Issue Incomplete Incomplete Reaction? Start->Incomplete Temp Suboptimal Temperature? Incomplete->Temp No Sol_Incomplete Extend Reaction Time Increase Temperature Incomplete->Sol_Incomplete Yes Base Incorrect Base/Amount? Temp->Base No Sol_Temp Optimize Temperature (e.g., 60-100 °C) Temp->Sol_Temp Yes Reagents Poor Reagent Quality? Base->Reagents No Sol_Base Use Appropriate Base (K2CO3, NaH) Adjust Stoichiometry Base->Sol_Base Yes Side Side Reactions? Reagents->Side No Sol_Reagents Use Pure Reagents Anhydrous Solvents Reagents->Sol_Reagents Yes Sol_Side Adjust Stoichiometry (Excess 2-Aminopyridine) Side->Sol_Side Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Troubleshooting Low Solubility of "2-(Pyridin-2-ylamino)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered during experiments with "2-(Pyridin-2-ylamino)ethanol".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure, containing a pyridine ring, an amino group, and a hydroxyl group, suggests it is a polar molecule. Therefore, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol.[1] Its solubility in aqueous solutions may be limited and can be significantly influenced by the pH of the solution. Structurally similar compounds, like 2-Amino-1-pyridin-2-yl-ethanol, are known to be soluble in water and organic solvents.[2]

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. When a concentrated stock solution in a high-percentage organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent polarity changes dramatically. This abrupt change can cause the compound's solubility to decrease sharply, leading to precipitation. To avoid this, it is recommended to add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds.[3][4] this compound has a basic pyridine nitrogen and an amino group, which can be protonated at acidic pH. The resulting salt form is typically more water-soluble than the neutral molecule.[5] Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may enhance its solubility. However, the compatibility of the pH with your experimental system must be considered.

Q4: Are there any alternative solvents I can use to prepare my stock solution?

A4: Besides DMSO, other water-miscible organic solvents can be used to prepare stock solutions. Ethanol, methanol, and DMF are common alternatives.[6] The choice of solvent will depend on the specific requirements of your experiment, including potential solvent toxicity to cells in culture. It is always advisable to perform a solvent toxicity test to determine the maximum tolerable concentration for your experimental system.

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility with this compound, follow this step-by-step guide to identify a suitable solubilization strategy.

Initial Troubleshooting Steps
  • Solvent Selection: Begin by testing the solubility in small volumes of different polar organic solvents.

  • Temperature Adjustment: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and the solubility of the compound.

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.

Advanced Solubilization Techniques

If initial steps are unsuccessful, consider the following advanced techniques:

TechniqueDescriptionKey Considerations
pH Adjustment For ionizable compounds like this compound, modifying the pH of the aqueous solvent can significantly increase solubility by forming a more soluble salt.The final pH must be compatible with the experimental assay. A pH titration is recommended to find the optimal solubility range.
Co-solvents A mixture of a primary solvent (e.g., water) and a miscible organic co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.The concentration of the co-solvent should be minimized to avoid affecting the biological assay.
Surfactants Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) can be added to the aqueous buffer to increase the solubility of poorly soluble compounds by forming micelles.Ensure the surfactant is compatible with your assay and does not interfere with the results.
Solid Dispersions This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.This is an advanced technique typically used in formulation development.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of a test compound in an organic solvent.

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add a calculated volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, gently warm the solution in a water bath (37-50°C) or place it in a sonicator until the solid is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Buffer

This protocol outlines the steps for diluting the concentrated stock solution into an aqueous buffer or cell culture medium for your experiment.

  • Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Initial Dilution: Perform an initial, intermediate dilution of the stock solution into the pre-warmed aqueous solution. It is crucial to add the stock solution dropwise while continuously vortexing or stirring the aqueous solution to facilitate rapid dispersion and prevent precipitation.

  • Serial Dilutions: From this intermediate dilution, perform further serial dilutions to achieve the final desired concentrations for your experiment.

  • Vehicle Control: Always include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting the solubility of a test compound for an in vitro kinase assay.

TroubleshootingWorkflow cluster_prep Stock Solution Preparation cluster_troubleshoot Solubility Troubleshooting in Aqueous Buffer cluster_optimization Optimization Strategies cluster_assay Proceed to Assay weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm to Dissolve add_solvent->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation (Soluble) observe->no_precipitate No adjust_ph Adjust pH of Buffer precipitate->adjust_ph use_cosolvent Use Co-solvent precipitate->use_cosolvent add_surfactant Add Surfactant precipitate->add_surfactant run_assay Perform Kinase Assay no_precipitate->run_assay adjust_ph->dilute use_cosolvent->dilute add_surfactant->dilute

Caption: A logical workflow for preparing and troubleshooting the solubility of this compound for experimental use.

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound as a potential inhibitor.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Potential Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor This compound Inhibitor->Kinase1 Inhibits

Caption: A diagram of a generic kinase signaling pathway illustrating a potential point of inhibition by this compound.

References

Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-(Pyridin-2-ylamino)ethanol" and its derivatives. Our aim is to help you navigate common challenges, understand potential side reactions, and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures.
Poor quality of starting materials: Impurities in 2-aminopyridine or the ethanolamine reagent.- Use purified starting materials. 2-aminopyridine can be purified by recrystallization or sublimation.
Inappropriate solvent: The solvent may not be suitable for the reaction conditions.- Ensure the solvent is dry and appropriate for the reaction. Polar aprotic solvents like DMF or DMSO are often used.
Presence of Multiple Products (Poor Selectivity) Over-alkylation: The desired product is further alkylated to form undesired byproducts. This is a common issue in the N-alkylation of 2-aminopyridine and may require multiple steps to avoid.[1]- Use a protecting group strategy for the hydroxyl group of the ethanolamine reagent. - Control the stoichiometry of the reactants carefully. Using an excess of 2-aminopyridine may favor mono-alkylation. - Consider a milder alkylating agent or reaction conditions.
Alkylation at the pyridine ring nitrogen: The alkylating agent may react with the nitrogen atom of the pyridine ring, forming a pyridinium salt.- The choice of base and solvent can influence the regioselectivity. Experiment with different bases (e.g., K₂CO₃, NaH) and solvents to optimize for N-alkylation of the amino group.
Difficulty in Product Purification Similar polarity of product and byproducts: Over-alkylated products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider derivatization of the product or impurities to alter their polarity before chromatography. - Recrystallization may be an effective purification method if a suitable solvent is found.
Product Degradation Harsh reaction or work-up conditions: The product may be sensitive to high temperatures or acidic/basic conditions during work-up.- Perform the reaction at the lowest effective temperature. - Use mild work-up procedures, such as quenching with a saturated solution of sodium bicarbonate and extracting with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are:

  • Over-alkylation: The primary amine product can react further with the alkylating agent to form a secondary amine, N,N-bis(2-hydroxyethyl)-2-aminopyridine.

  • Pyridine N-alkylation: The nitrogen atom of the pyridine ring can be alkylated, leading to the formation of a quaternary pyridinium salt, 1-(2-hydroxyethyl)-2-(2-hydroxyethylamino)pyridinium. This is a known challenge in the alkylation of pyridines.

Q2: How can I confirm the identity of my product and detect impurities?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities. The chemical shifts and coupling constants of the protons on the pyridine ring and the ethanolamine moiety are characteristic.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for identifying the molecular weights of the product and any byproducts, providing strong evidence for their identities. UHPLC-MS has been used for the characterization of a methylated derivative.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and O-H stretches.

Q3: What is a typical experimental protocol for the synthesis of this compound?

A3: A general procedure involves the reaction of 2-aminopyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • 2-Chloroethanol or 2-Bromoethanol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2-aminopyridine in DMF, add the base (e.g., K₂CO₃) and stir the mixture at room temperature for a short period.

  • Slowly add the 2-haloethanol to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q4: How can I minimize the formation of the dialkylated byproduct, N,N-bis(2-hydroxyethyl)-2-aminopyridine?

A4: To minimize dialkylation:

  • Control Stoichiometry: Use a molar excess of 2-aminopyridine relative to the 2-haloethanol. This will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition: Add the 2-haloethanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

  • Protecting Groups: Consider protecting the hydroxyl group of 2-haloethanol, which can be deprotected after the reaction.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol (A Derivative) [3]

MethodTemperature (°C)Time (min)Yield (%)
Batch1201440~60
Batch1401440~75
Continuous Flow120-~55
Continuous Flow140-~70
Continuous Flow160-~80

Note: The data above is for a methylated derivative and serves as a reference. Optimal conditions for the synthesis of this compound may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Mix 2-Aminopyridine and Base in Solvent start->reactants addition Slowly Add 2-Haloethanol reactants->addition reaction Heat and Monitor Reaction (TLC/LC-MS) addition->reaction workup Quench, Extract, and Dry reaction->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_temp_time Increase Temperature or Reaction Time incomplete->increase_temp_time Yes check_reagents Check Purity of Starting Materials incomplete->check_reagents No end Improved Yield increase_temp_time->end purify_reagents Purify Reagents check_reagents->purify_reagents Impurities Found check_conditions Review Reaction Conditions (Solvent, Base) check_reagents->check_conditions Reagents Pure purify_reagents->end optimize_conditions Optimize Solvent and Base check_conditions->optimize_conditions optimize_conditions->end

Caption: A decision-making diagram for troubleshooting low product yield.

Potential Side Reaction Pathways

side_reactions 2-Aminopyridine 2-Aminopyridine Desired_Product This compound 2-Aminopyridine->Desired_Product + 2-Haloethanol Ring_Alkylation_Product 1-(2-hydroxyethyl)-2-(2-hydroxyethylamino)pyridinium 2-Aminopyridine->Ring_Alkylation_Product + 2-Haloethanol 2-Haloethanol 2-Haloethanol Dialkylation_Product N,N-bis(2-hydroxyethyl)-2-aminopyridine Desired_Product->Dialkylation_Product + 2-Haloethanol

Caption: A diagram illustrating the main desired reaction and potential side reactions.

References

"2-(Pyridin-2-ylamino)ethanol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Pyridin-2-ylamino)ethanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminopyridine and 2-chloroethanol (or ethylene oxide), byproducts from side reactions, and residual solvents. Structurally similar impurities can also be challenging to separate.

Q2: What are the recommended storage conditions for this compound?

A2: Based on structurally similar amino-pyridine and ethanolamine derivatives, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1] These compounds can be sensitive to oxidation by air and degradation by light.[1]

Q3: What are the visual signs of degradation for this compound?

A3: Degradation of this compound may be indicated by a color change from white or off-white to yellow or brown, clumping of the solid material, or the development of an odor.[1] If these signs are observed, the compound's purity should be re-evaluated.

Q4: Is this compound hygroscopic?

A4: While specific data for this compound is limited, related amino-pyridine and ethanolamine compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[1] Therefore, it is best to handle the compound in a dry environment and store it in a desiccator.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2] - For related compounds, losses during recrystallization from ethanol have been observed to be higher than with isopropanol or a water-ethanol mixture.[3]
Persistent Impurities After Recrystallization Impurities have similar solubility profiles to the product.- If impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. - For challenging separations of structurally similar impurities, column chromatography is recommended.[4]
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower-boiling point solvent. - Ensure a slower cooling rate. - Add a seed crystal to induce crystallization.
Product Degradation During Purification The compound is sensitive to heat, light, or air.- When heating is necessary, use the lowest effective temperature and minimize the duration. - Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Streaking on TLC Plate During Column Chromatography The compound is too polar for the chosen mobile phase, or the sample is overloaded.- Increase the polarity of the mobile phase. For similar compounds, a polar eluent such as a mixture of dichloromethane and methanol is effective.[4] - Ensure the crude sample is fully dissolved in a minimum amount of solvent before loading onto the column.

Experimental Protocols

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol for Mixed-Solvent Recrystallization:

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (good solvent) and one in which it is insoluble (poor solvent). A common pair for similar compounds is ethanol-water.[2][3]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the single-solvent protocol.

Column Chromatography

For challenging separations where recrystallization is ineffective, column chromatography is a powerful purification method.

Protocol for Silica Gel Column Chromatography:

  • Stationary Phase and Eluent Selection: For polar compounds like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be selected based on TLC analysis. A common starting point for similar compounds is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH).[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., methanol) to separate the compound from its impurities.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: General workflow for the purification of this compound.

G Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity ≥ 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity ≥ 98%

Caption: Troubleshooting decision tree for recrystallization issues.

G Troubleshooting Recrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No change_solvent Change Solvent / Use Mixed Solvents low_yield->change_solvent Yes persistent_impurities Persistent Impurities? oiling_out->persistent_impurities No slow_cooling Use Lower Boiling Point Solvent / Slower Cooling oiling_out->slow_cooling Yes chromatography Perform Column Chromatography persistent_impurities->chromatography Yes end Problem Solved persistent_impurities->end No change_solvent->end slow_cooling->end chromatography->end

References

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Pyridin-2-ylamino)ethanol. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Q1: My reaction is showing a low yield after scaling up from the lab to a pilot plant. What are the likely causes?

A1: Low yields upon scale-up can stem from several factors. Here are some common causes and solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor's agitation is sufficient for the increased volume and viscosity. Consider using baffles or different impeller designs to improve mixing.

  • Poor Temperature Control: The reaction between 2-chloropyridine and ethanolamine is exothermic. Insufficient heat removal on a larger scale can lead to temperature spikes, causing product decomposition or the formation of impurities.

    • Solution: Implement a robust cooling system for the reactor. Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.

  • Impurity in Starting Materials: Impurities in 2-chloropyridine or ethanolamine that were negligible on a small scale can have a significant impact on larger batches. A notable impurity in the production of 2-chloropyridine is 2,6-dichloropyridine.[1][2]

    • Solution: Ensure the purity of starting materials through appropriate analytical testing before use. If 2,6-dichloropyridine is present, it may react with ethanolamine to form an undesired bis-substituted by-product.

Q2: I am observing the formation of a significant amount of a dark-colored, viscous by-product. What is it and how can I prevent it?

A2: The formation of dark, tarry materials is often due to polymerization or decomposition reactions, which are more prevalent at elevated temperatures.

  • Potential Cause: Uncontrolled reaction temperature is a primary suspect.

    • Solution: As mentioned, meticulous temperature control is crucial. Maintain the reaction temperature within the optimal range determined during process development.

  • Potential Cause: The presence of oxygen can sometimes lead to oxidative side reactions, resulting in colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: The final product is difficult to purify, and I'm struggling to remove unreacted 2-chloropyridine. What purification strategies are effective at scale?

A3: Removing unreacted starting materials is a common challenge in purification.

  • Distillation: If the boiling points of this compound and 2-chloropyridine are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a large scale.

  • Crystallization: Recrystallization is a powerful technique for purifying solid products.

    • Solution: A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.

  • Acid-Base Extraction: Leveraging the basicity of the pyridine and amino groups, an acid-base workup can be used to separate the product from non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product, which is then collected by filtration.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most common and scalable synthesis involves the nucleophilic aromatic substitution of 2-chloropyridine with ethanolamine. This method is favored for its use of readily available starting materials.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: Working with pyridine and its derivatives on a large scale requires stringent safety protocols.

  • Ventilation: Pyridine has a strong, unpleasant odor and is toxic. All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[3][4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat, must be worn at all times.[4]

  • Fire Safety: Pyridine is flammable.[4] Ensure that the reaction is carried out away from ignition sources and that appropriate fire extinguishing equipment is readily available.[5][6][7]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Never pour pyridine derivatives down the drain.[4]

Q3: Are there any alternative, "greener" synthesis methods being explored?

A3: Research into more environmentally friendly synthetic methods is ongoing in the chemical industry. For similar reactions, the use of flow chemistry in microreactors has been shown to offer advantages in terms of safety, efficiency, and scalability.[8] This approach can provide better control over reaction parameters, potentially leading to higher yields and fewer by-products.

Experimental Protocols

While a specific, publicly available, detailed protocol for the large-scale synthesis of this compound is not readily found, the following is a representative experimental procedure based on the synthesis of the closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, and general principles of scaling up nucleophilic aromatic substitution reactions.

Representative Large-Scale Synthesis of this compound

Materials:

  • 2-Chloropyridine

  • Ethanolamine

  • Toluene (or another suitable high-boiling solvent)

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with ethanolamine and toluene. Begin agitation.

  • Controlled Addition: Slowly add 2-chloropyridine to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling circulator to maintain the temperature between 120-140°C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until the consumption of 2-chloropyridine is complete (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and stir.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with a dilute hydrochloric acid solution to extract the product into the aqueous phase.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly add a concentrated sodium hydroxide solution to the aqueous layer to precipitate the product.

    • Filter the solid product and wash it with cold water.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Data Presentation

The following tables summarize quantitative data for the synthesis of the analogous compound, 2-[methyl(pyridin-2-yl)amino]ethanol, which can be used as a reference for process development of this compound.

Table 1: Batch Process Data for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol [8][9]

ParameterValue
Reactants2-Chloropyridine, 2-methylaminoethanol
SolventNone
Temperature120 °C
Reaction Time24 hours
Yield~70%
Temperature140 °C
Reaction Time24 hours
Yield~85%

Table 2: Continuous Flow (Microreactor) Process Data for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol [8]

ParameterValue
Reactants2-Chloropyridine, 2-methylaminoethanol
SolventNone
Temperature160 °C
Residence Time20 minutes
Yield>95%

Visualizations

Experimental Workflow for Scaled-Up Synthesis

experimental_workflow start Start reactor_setup Reactor Setup (Clean, Dry, N2 Purge) start->reactor_setup charge_reactants Charge Reactor (Ethanolamine, Toluene) reactor_setup->charge_reactants controlled_addition Controlled Addition (2-Chloropyridine) charge_reactants->controlled_addition reaction Reaction (120-140°C, 12-24h) controlled_addition->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring workup Workup (Cooling, H2O addition) reaction->workup monitoring->reaction extraction Extraction (Toluene, HCl) workup->extraction precipitation Precipitation (NaOH) extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (Vacuum Oven) filtration->drying end Final Product drying->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_mixing Check Agitation Efficiency low_yield->check_mixing check_temp Verify Temperature Control low_yield->check_temp check_purity Analyze Starting Material Purity low_yield->check_purity improve_mixing Improve Mixing (e.g., baffles, impeller) check_mixing->improve_mixing improve_cooling Enhance Cooling/ Semi-batch Addition check_temp->improve_cooling purify_reagents Purify/Source Higher Purity Reagents check_purity->purify_reagents

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Impact of solvent choice on "2-(Pyridin-2-ylamino)ethanol" reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the synthesis of "this compound," with a specific focus on how solvent selection can significantly impact reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis of this compound from a 2-halopyridine (e.g., 2-chloropyridine) and 2-aminoethanol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the amino group of 2-aminoethanol acts as a nucleophile, attacking the carbon atom bonded to the halogen on the pyridine ring. This type of reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Q2: How does the choice of solvent critically affect the yield of this SNAr reaction?

Solvents play a crucial role in SNAr reactions by stabilizing intermediates and solvating reactants.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often effective for SNAr reactions. They can solvate the accompanying cation but do not strongly solvate the amine nucleophile, leaving it more reactive and available for attack.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amine nucleophile, which can sometimes reduce its nucleophilicity and slow the reaction rate. However, their high polarity can help dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[1][2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they often fail to dissolve the polar reactants and cannot stabilize the charged intermediates that form during the reaction.

Q3: What are the recommended starting solvents for optimizing the reaction?

For initial screening, it is advisable to test a range of solvents with varying properties:

  • Ethanol: It is a common solvent for similar reactions and has been shown to be effective in the synthesis of related compounds.[3]

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are excellent polar aprotic solvents that often promote SNAr reactions.[4][5]

  • Acetonitrile: A polar aprotic solvent that can be a good alternative to DMSO or DMF.

  • Solvent-Free: Some studies on analogous compounds have shown success with solvent-free (neat) conditions, especially at elevated temperatures.[6][7]

Q4: Is it possible to perform this reaction without any solvent?

Yes, running the reaction "neat" (without a solvent) can be a viable strategy, particularly for the synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol.[6][7] This approach requires heating the mixture of reactants to a temperature high enough to ensure they are molten and can mix effectively. This method simplifies workup and reduces solvent waste but can sometimes lead to thermal degradation if the temperature is not carefully controlled.[7]

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps & Solutions
Low or No Product Yield 1. Poor Solubility of Reactants: The reactants (2-halopyridine, 2-aminoethanol, and any base) are not sufficiently dissolved to react. 2. Inappropriate Solvent Polarity: The chosen solvent may be hindering the reaction mechanism (e.g., a non-polar solvent). 3. Reaction Temperature Too Low: The solvent's boiling point may be too low to provide the necessary activation energy.1. Test Solubility: Before running the reaction, test the solubility of all reactants in your chosen solvent at room temperature and at the target reaction temperature. 2. Screen Solvents: Perform small-scale test reactions in different solvents like Ethanol, DMSO, DMF, and Acetonitrile. 3. Use a High-Boiling Point Solvent: If higher temperatures are required, consider using solvents like DMSO (B.P. 189 °C) or DMF (B.P. 153 °C).
Formation of Side Products 1. Solvent Participation: Some solvents, particularly nucleophilic ones, might compete with 2-aminoethanol. 2. Thermal Degradation: In high-boiling point solvents or under neat conditions, excessive heat can cause reactants or the product to decompose.[7]1. Choose an Inert Solvent: Use a non-nucleophilic solvent (e.g., DMF, DMSO, Acetonitrile). 2. Optimize Temperature: Lower the reaction temperature or reduce the reaction time. Monitor the reaction closely using TLC or LC-MS to find the optimal point where starting material is consumed but degradation is minimal.
Difficult Product Isolation 1. High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove completely under reduced pressure. 2. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup and extraction.1. Workup Procedure: For high-boiling point solvents, quench the reaction with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Multiple extractions may be necessary. 2. Anti-Solvent Precipitation: If the product is a solid, consider adding an "anti-solvent" (a solvent in which the product is insoluble) to precipitate it from the reaction mixture.

Data Presentation: Impact of Reaction Conditions on Yield

Direct comparative studies on the impact of various solvents on the yield of "this compound" are not extensively documented. However, data from the synthesis of the closely related analog, 2-[methyl(pyridin-2-yl)amino]ethanol , provides valuable insight into effective conditions.

SolventReactantsTemperature (°C)TimeYield (%)Notes
None (Neat)2-chloropyridine, N-methylaminoethanol14010 h42.9Batch process. Higher temperatures led to product degradation.[7]
Ethanol2-chloropyridine, N-methylaminoethanol, Pyrrolidine14020 min100Continuous-flow microreactor process.[3]

This table presents data for the synthesis of an N-methylated analog and should be used as a guide for starting point optimization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the reaction between 2-chloropyridine and 2-aminoethanol. Researchers should perform their own optimization of solvent, temperature, and reaction time.

Materials:

  • 2-Chloropyridine

  • 2-Aminoethanol

  • Anhydrous Potassium Carbonate (or another suitable base)

  • Selected Solvent (e.g., Ethanol, DMSO, or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq).

  • Reagent Addition: Add the selected solvent (e.g., 5-10 mL per gram of 2-chloropyridine). Begin stirring.

  • Add 2-aminoethanol (1.2 - 1.5 eq) to the flask.

  • Add a suitable base, such as anhydrous potassium carbonate (2.0 eq), to act as an HCl scavenger.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol, or 100-140 °C for DMSO/DMF) and maintain for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyridine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic solids (e.g., potassium carbonate).

    • Remove the solvent under reduced pressure.

    • If using a high-boiling solvent like DMSO, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Visualization: Workflow for Solvent Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a solvent to maximize the yield of the this compound synthesis.

G start Start: Define Reaction (2-halopyridine + 2-aminoethanol) solubility Step 1: Solubility Test Test reactants in various solvents (Ethanol, DMSO, DMF, ACN) start->solubility theory Step 2: Theoretical Choice Prioritize polar aprotic solvents (DMSO, DMF) for SNAr mechanism solubility->theory screening Step 3: Small-Scale Screening Run parallel reactions in chosen solvents (e.g., Ethanol, DMSO, Neat) theory->screening monitor Monitor Yield & Purity (TLC, LC-MS) screening->monitor evaluate Step 4: Evaluate Results monitor->evaluate low_yield Troubleshoot: Low Yield - Increase Temperature? - Change Solvent Class? - Add Catalyst? evaluate->low_yield Yield < 70%? good_yield Step 5: Optimization Optimize Temp & Concentration for best solvent evaluate->good_yield Yield > 70%? low_yield->screening Re-screen scale_up Scale-Up Reaction good_yield->scale_up end End: Final Protocol scale_up->end

Caption: Workflow for solvent selection and optimization.

References

Technical Support Center: Production of 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(Pyridin-2-ylamino)ethanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on impurity formation, low yields, and purification challenges.

Issue 1: Presence of Unreacted 2-Aminopyridine in the Final Product

Question: After purification, I still observe a significant amount of unreacted 2-aminopyridine in my product according to TLC and NMR analysis. What are the possible causes and solutions?

Answer:

The presence of unreacted 2-aminopyridine is a common issue and can be attributed to several factors. The primary synthesis route involves the nucleophilic substitution of a haloethanol (commonly 2-chloroethanol) by 2-aminopyridine. Incomplete reaction is the most direct cause.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to 2-aminopyridine persists, consider extending the reaction time or gradually increasing the temperature. A study on a similar N-alkylation of a pyridine derivative showed that increasing the temperature from 120°C to 140°C significantly increased the reaction rate.[1][2]
Inadequate Molar Ratio of Reactants An insufficient amount of the alkylating agent (2-chloroethanol) will leave unreacted 2-aminopyridine. While a 1:1 molar ratio is stoichiometric, using a slight excess of 2-chloroethanol (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of over-alkylation byproducts.
Ineffective Base The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the 2-aminopyridine and reducing its nucleophilicity. Consider using a stronger base like potassium carbonate or sodium hydride. Ensure at least one equivalent of the base is used.
Poor Solvent Choice The choice of solvent can significantly impact the reaction rate and solubility of reactants. Polar aprotic solvents like DMF or DMSO are generally effective for this type of reaction as they can solvate the cation of the base and increase the nucleophilicity of the amine.

Experimental Protocol: Monitoring the Reaction by TLC

  • Prepare the TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Apply a small spot of the reaction mixture, a spot of the 2-aminopyridine starting material, and a co-spot (both reaction mixture and starting material) on the baseline of the TLC plate.

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a suitable mobile phase.

  • Development: Place the TLC plate in a developing chamber containing the eluent.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The disappearance or significant reduction in the intensity of the 2-aminopyridine spot indicates the progress of the reaction.

dot

Caption: Troubleshooting workflow for unreacted 2-aminopyridine.

Issue 2: Formation of a High-Molecular-Weight Impurity

Question: I am observing a significant byproduct with a higher molecular weight than my desired product. What could this impurity be and how can I minimize its formation?

Answer:

A common high-molecular-weight impurity in this synthesis is the result of over-alkylation or dimerization. Two likely candidates are:

  • N,N'-bis(2-hydroxyethyl)-2-aminopyridine: This results from the reaction of the product, this compound, with another molecule of 2-chloroethanol.

  • 1,4-di(pyridin-2-yl)piperazine: This can form through the dimerization of the product or a related intermediate. The synthesis of related N,N'-disubstituted piperazines has been reported in the literature.[3]

Minimizing the Formation of High-Molecular-Weight Impurities:

ParameterRecommendation to Minimize Impurities
Molar Ratio of Reactants Avoid a large excess of 2-chloroethanol. A molar ratio of 2-aminopyridine to 2-chloroethanol of 1:1.1 is a good starting point.
Reaction Temperature Higher temperatures can favor over-alkylation and other side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A study on the synthesis of a similar compound showed that side reactions increased at higher temperatures.[4]
Order of Addition Slowly adding the 2-chloroethanol to the mixture of 2-aminopyridine and base can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step on the product.
Choice of Base A very strong base might deprotonate the hydroxyl group of the product, making it more nucleophilic and prone to further reaction with 2-chloroethanol. A moderately strong base like potassium carbonate is often sufficient.

Experimental Protocol: Purification by Column Chromatography

If significant amounts of higher molecular weight impurities are formed, purification by column chromatography is often necessary.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry containing the crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar unreacted starting materials will elute first, followed by the desired product, and finally the more polar, higher-molecular-weight impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot

Caption: Potential pathways for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the solvent and base used. Generally, a temperature range of 80-140°C is employed. It is recommended to start at a lower temperature (e.g., 80-100°C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased. A study on the synthesis of the methylated analog, 2-[methyl(pyridin-2-yl)amino]ethanol, showed that temperatures of 120°C and 140°C were effective in a batch process.[2]

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good choices for this N-alkylation reaction. They help to dissolve the reactants and facilitate the nucleophilic substitution. In some cases, the reaction can also be run neat (without solvent), particularly at higher temperatures.

Q3: How can I effectively remove the solvent and purify the product?

A3: If a high-boiling point solvent like DMF or DMSO is used, it can be removed by vacuum distillation. However, it is often easier to perform an aqueous workup. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective method for obtaining a pure product.[5]

Q4: Can I use 2-bromoethanol instead of 2-chloroethanol?

A4: Yes, 2-bromoethanol can be used as the alkylating agent. Alkyl bromides are generally more reactive than alkyl chlorides, which may allow for a lower reaction temperature or shorter reaction time. However, 2-bromoethanol is typically more expensive.

Q5: My final product is an oil, but it is supposed to be a solid. What should I do?

A5: this compound is reported to be a solid.[4] If you have obtained an oil, it is likely that your product is impure. The presence of residual solvent or other impurities can lower the melting point and prevent crystallization. Further purification by column chromatography or attempting to induce crystallization by scratching the side of the flask with a glass rod or adding a seed crystal may be helpful. Converting the product to its hydrochloride salt by treatment with HCl in a suitable solvent can also facilitate the formation of a crystalline solid.

References

Validation & Comparative

A Comparative Guide to 2-(Pyridin-2-ylamino)ethanol and Other Amino Alcohols in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving desired efficacy, purity, and yield. Amino alcohols are a critical class of bifunctional compounds widely employed as intermediates, catalysts, and chiral auxiliaries. This guide provides an objective comparison of 2-(Pyridin-2-ylamino)ethanol with other commonly used amino alcohols, supported by experimental data to inform rational selection in drug development workflows.

At a Glance: Key Amino Alcohols in Synthesis

The utility of an amino alcohol in drug synthesis is dictated by its structural features, reactivity, and stereochemistry. Below is a summary of the characteristics of this compound and two common alternatives, ethanolamine and (S)-Prolinol.

Amino AlcoholStructureKey FeaturesCommon Applications
This compound this compoundAromatic pyridine ring enhances reactivity and provides a site for further functionalization. Acts as a bidentate ligand in organometallic catalysis.Intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other therapeutic agents.[1]
Ethanolamine EthanolamineSimple, acyclic primary amino alcohol. Highly nucleophilic and water-soluble.Synthesis of pharmaceuticals, surfactants, and as a basic catalyst.[2]
(S)-Prolinol (S)-ProlinolChiral, cyclic secondary amine with a primary alcohol, derived from the amino acid proline.Chiral auxiliary and catalyst in asymmetric synthesis, particularly aldol and Michael reactions.

Performance in Nucleophilic Substitution Reactions: A Comparative Look

The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate for the antidiabetic drug Rosiglitazone, involves the nucleophilic substitution of 2-chloropyridine with N-methylethanolamine.[3][4] We can compare the reaction conditions and yield of this transformation with a typical nucleophilic substitution using ethanolamine.

Table 1: Performance in Nucleophilic Aromatic Substitution

Parameter2-[methyl(pyridin-2-yl)amino]ethanol Synthesis (for Rosiglitazone)Typical Ethanolamine N-Arylation
Reactants 2-chloropyridine, N-methylethanolamineAryl halide (e.g., iodobenzene), Ethanolamine
Catalyst/Base None (neat reaction) or Base (e.g., KOH)Copper catalyst (e.g., CuI), Base (e.g., Cs2CO3)
Solvent None or DMFDMSO, Isopropanol
Temperature 120-160°C (batch), up to 220°C (flow)Room temperature to 90°C
Reaction Time Several hours (batch), ~24 min (flow)16-24 hours
Yield up to 61.8% (flow)up to 98%
Reference [3][5][6][7]

Analysis:

2-[methyl(pyridin-2-yl)amino]ethanol can be synthesized in good yield, particularly using flow chemistry which allows for higher temperatures and shorter reaction times.[3][5] The pyridine nitrogen likely plays a role in the reaction mechanism. Standard N-arylation of ethanolamine often requires a copper catalyst to achieve high yields at lower temperatures.[6][7] The choice between these amino alcohols would depend on the specific substrate, desired reaction conditions (e.g., catalyst tolerance), and the need for the pyridine moiety in the final drug structure.

Performance in Asymmetric Catalysis

Chiral amino alcohols are invaluable as ligands and catalysts in asymmetric synthesis. (S)-Prolinol and its derivatives are well-established organocatalysts for reactions like the asymmetric aldol reaction.[8] While this compound itself is not a widely reported catalyst, its derivatives have been explored as chiral ligands for metal-catalyzed reactions.

Table 2: Performance in Asymmetric Aldol Reaction

Parameter(S)-Prolinol Catalyzed
Reactants Ketone, Aldehyde
Catalyst Loading 10-30 mol%
Solvent DMSO, Chloroform, or neat
Temperature Room Temperature
Reaction Time 4-96 hours
Yield 22-99%
Enantiomeric Excess (ee) up to 96%
Reference [8]

Analysis:

(S)-Prolinol is a highly effective catalyst for the asymmetric aldol reaction, providing high yields and excellent enantioselectivity under mild conditions.[8] The rigid pyrrolidine ring and the chiral center are crucial for stereocontrol. While not a direct comparison, the potential for this compound and its derivatives lies more in their application as chiral ligands in metal-catalyzed asymmetric transformations, an area of active research.

Experimental Protocols

Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol (Rosiglitazone Intermediate)

Methodology: A mixture of 2-chloropyridine and a slight excess of N-methylethanolamine is heated. In a batch process, this can be done without a solvent at temperatures ranging from 120°C to 140°C for several hours.[3] In a continuous flow setup, a solution of 2-chloropyridine in N-methylethanolamine is passed through a heated stainless-steel tubing reactor at temperatures up to 220°C with a residence time of approximately 24 minutes.[5] The resulting product is then quenched with water and extracted. Purification is typically achieved by silica gel column chromatography.[5]

General Protocol for Copper-Catalyzed N-Arylation of Ethanolamine

Methodology: To a reaction vessel is added an aryl iodide (1.0 mmol), ethanolamine (1.1 mmol), a copper(I) iodide catalyst (5 mol%), a suitable ligand (e.g., a β-diketone, 10 mol%), and a base such as cesium carbonate (2.0 mmol).[7] The vessel is flushed with an inert gas (e.g., argon), and an anhydrous solvent such as DMSO (2 mL) is added. The reaction mixture is stirred at room temperature for 16-24 hours.[7] After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

General Protocol for (S)-Prolinol-Catalyzed Asymmetric Aldol Reaction

Methodology: In a reaction vial, the ketone (donor, often used as solvent or in excess) is mixed with the aldehyde (acceptor, 1.0 mmol) and (S)-prolinol (catalyst, 10-30 mol%).[8] The reaction is stirred at room temperature for the specified time (4-96 hours). The progress of the reaction can be monitored by TLC or NMR. Upon completion, the reaction mixture is typically purified directly by flash column chromatography to isolate the aldol product. The yield, diastereomeric ratio, and enantiomeric excess are determined by NMR and chiral HPLC analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway relevant to a drug synthesized using a pyridin-2-yl-amino moiety and a general experimental workflow.

G cluster_0 Rosiglitazone Mechanism of Action Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes InsulinSensitivity Increased Insulin Sensitivity TargetGenes->InsulinSensitivity GlucoseUptake Increased Glucose Uptake TargetGenes->GlucoseUptake

Caption: PPARγ signaling pathway activated by Rosiglitazone.

G cluster_1 General Workflow for Nucleophilic Substitution Start Start: Reactants & Solvent Reaction Reaction: - Add Base/Catalyst - Heat/Stir Start->Reaction Workup Work-up: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR, MS, HPLC - Yield & Purity Purification->Analysis End Final Product Analysis->End

Caption: Experimental workflow for amino alcohol substitution.

Conclusion

This compound presents a valuable, functionalized alternative to simpler amino alcohols like ethanolamine. Its pyridine moiety offers unique electronic properties and a handle for further molecular elaboration, which can be advantageous in the synthesis of complex drug molecules, particularly kinase inhibitors. While direct comparative data is sparse, analysis of analogous reactions suggests that while it may sometimes require more forcing conditions in the absence of a catalyst compared to catalyzed reactions with ethanolamine, its incorporation can be crucial for the biological activity of the target molecule. For asymmetric synthesis, while prolinol-based organocatalysts are highly developed, the pyridinyl amino alcohol scaffold holds potential for the development of novel chiral ligands for metal-catalyzed transformations. The ultimate choice of amino alcohol will be guided by the specific synthetic strategy, the desired final molecular architecture, and the required biological activity.

References

Comparative analysis of "2-(Pyridin-2-ylamino)ethanol" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Pyridin-2-ylamino)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct methods for its synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthesis Methods

The two primary methods for the synthesis of this compound explored in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines: This classic and widely utilized method involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with ethanolamine. The halogen atom on the pyridine ring is displaced by the amino group of ethanolamine.

  • Ring-Opening of a Dihydrothiazolopyridinium Salt: This alternative approach utilizes a cyclic dihydrothiazolopyridinium salt as a precursor. The reaction with an amine, in this case, ethanolamine, leads to the opening of the thiazolo ring and the formation of the desired 2-aminopyridine derivative.

The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their performance.

ParameterMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Ring-Opening of Dihydrothiazolopyridinium Salt
Starting Materials 2-Chloropyridine, Ethanolamine2,3-Dihydrothiazolo[3,2-a]pyridinium bromide, Ethanolamine
Reaction Temperature 120-160°C50°C
Reaction Time Not explicitly stated for the non-methylated analog, but likely several hours48 hours
Solvent Typically without solvent or in a high-boiling solvent like DMSODMSO
Catalyst Not requiredNot required
Reported Yield High yields are generally expected for similar reactions. For the methylated analog, yields up to 92% have been reported in batch synthesis.[1]Good yields are reported for analogous reactions with other amines.
Purity Generally high after purificationHigh after chromatographic purification

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Ethanolamine

This protocol is based on the well-established reaction of 2-halopyridines with amines.

Materials:

  • 2-Chloropyridine

  • Ethanolamine

  • Dimethyl Sulfoxide (DMSO, optional)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (1 equivalent) and ethanolamine (2-3 equivalents). The reaction can be run neat or with DMSO as a solvent.

  • Heat the reaction mixture to 120-160°C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Method 2: Ring-Opening of 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide with Ethanolamine

This method provides a milder alternative to the high-temperature SNAr reaction.

Materials:

  • 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide

  • Ethanolamine

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • 0.5 M aqueous NaOH

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,3-dihydrothiazolo[3,2-a]pyridinium bromide (1 equivalent) in DMSO (approx. 0.28 M solution) at room temperature, add ethanolamine (4 equivalents) in one portion.

  • Warm the reaction mixture to 50°C and stir for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with deionized water and 0.5 M aqueous NaOH.

  • Extract the aqueous solution with diethyl ether (5 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Visualization of Synthetic Pathways

The logical flow of the two synthetic methods is depicted in the following diagrams.

Synthesis_Method_1 cluster_0 Method 1: Nucleophilic Aromatic Substitution Start1 2-Chloropyridine Reaction1 SNAr Reaction (120-160°C) Start1->Reaction1 Start2 Ethanolamine Start2->Reaction1 Product This compound Reaction1->Product

Caption: Synthetic pathway for Method 1.

Synthesis_Method_2 cluster_1 Method 2: Ring-Opening Reaction Start3 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide Reaction2 Ring Opening (50°C, DMSO) Start3->Reaction2 Start4 Ethanolamine Start4->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic pathway for Method 2.

References

Validating the Structure of "2-(Pyridin-2-ylamino)ethanol" with Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The precise structural elucidation of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. "2-(Pyridin-2-ylamino)ethanol" is a molecule of interest due to its potential applications stemming from its constituent pyridine and ethanolamine moieties. Spectroscopic analysis provides a non-destructive and highly accurate method for verifying the molecular structure of such compounds. This guide offers a comparative analysis of the expected spectroscopic data for this compound against established values and data from analogous compounds, providing a framework for structural validation.

Spectroscopic Data Comparison

To validate the structure of this compound, we compare the expected spectroscopic signatures with experimental data. The following tables summarize the key data points for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted and comparative data are presented below.

Table 1: ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationComparative Compound & Shift (ppm)
Pyridine H-6 8.0 - 8.2Doublet of doublets1H2-Aminopyridine: ~8.1
Pyridine H-4 7.4 - 7.6Triplet of doublets1H2-Aminopyridine: ~7.5
Pyridine H-5 6.6 - 6.8Triplet1H2-Aminopyridine: ~6.6
Pyridine H-3 6.5 - 6.7Doublet1H2-Aminopyridine: ~6.5
-CH₂-N (Ethanol) 3.4 - 3.6Triplet2H2-(Ethylamino)ethanol: ~2.7
-CH₂-O (Ethanol) 3.7 - 3.9Triplet2H2-(Ethylamino)ethanol: ~3.6
-NH- 4.5 - 5.5 (broad)Singlet1HVaries with solvent and concentration
-OH 2.0 - 4.0 (broad)Singlet1HVaries with solvent and concentration

Note: Chemical shifts for NH and OH protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Comparative Compound & Shift (ppm)
Pyridine C-2 158 - 160Pyridine: ~150[1]
Pyridine C-6 147 - 149Pyridine: ~150[1]
Pyridine C-4 137 - 139Pyridine: ~136[1]
Pyridine C-3 108 - 110Pyridine: ~124[1]
Pyridine C-5 113 - 115Pyridine: ~124[1]
-CH₂-N (Ethanol) 45 - 472-(Ethylamino)ethanol: ~51
-CH₂-O (Ethanol) 60 - 622-(Ethylamino)ethanol: ~61
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Data for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Comparative Compound & Wavenumber (cm⁻¹)
Alcohol O-H Stretch (broad)3200 - 3550[2][3][4]Ethanol: ~3300 (broad)[5]
Secondary Amine N-H Stretch (medium)3310 - 3350[6]Diethylamine: ~3288[6]
Aromatic C-H C-H Stretch3000 - 3100[7]Pyridine: 3037[8]
Aliphatic C-H C-H Stretch2850 - 2960[7]Ethanol: 2850-2950
Pyridine Ring C=C & C=N Stretch1450 - 1600[9]Pyridine: 1585, 1500-1400[7]
Alcohol C-O Stretch1050 - 1150[3]Ethanol: ~1050
Amine C-N Stretch1250 - 1335[6]Aromatic Amines: 1250-1335[6]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Table 4: Mass Spectrometry Data for this compound

IonExpected m/zFragmentation Pathway
[M]⁺ 138Molecular Ion
[M-CH₂OH]⁺ 107Alpha-cleavage at the alcohol group
[C₅H₅N₂]⁺ 93Cleavage of the ethanolamine side chain
[C₅H₅N]⁺ 79Pyridine cation radical

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr pellet press.

  • Sample Preparation (UATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition :

    • Spectral Range : 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the empty accessory (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation (ESI) : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation. Infuse the solution directly into the ESI source.

  • Sample Preparation (EI) : Introduce a volatile sample directly or via a Gas Chromatography (GC) inlet.

  • Acquisition (ESI) :

    • Ionization Mode : Positive ion mode.

    • Mass Range : m/z 50-500.

    • Capillary Voltage : 3-4 kV.

  • Acquisition (EI) :

    • Electron Energy : 70 eV.

    • Mass Range : m/z 35-500.

Workflow for Spectroscopic Validation

The logical flow for validating a chemical structure using multiple spectroscopic techniques is essential for a comprehensive analysis.

G cluster_0 Structure Validation Workflow Compound Synthesized Compound (this compound) MS Mass Spectrometry (MS) Compound->MS Determine Mol. Weight & Fragmentation IR FT-IR Spectroscopy Compound->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Determine Connectivity & Chemical Environment Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Validation Structure Validated? Data->Validation Compare with Expected Data Success Structure Confirmed Validation->Success Yes Failure Structure Incorrect (Re-evaluate Synthesis/Purification) Validation->Failure No

References

Comparative Biological Activity of 2-(Pyridin-2-ylamino)ethanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 2-(Pyridin-2-ylamino)ethanol and its structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties supported by experimental data.

Comparative Analysis of Biological Activities

The pyridine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have shown a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] This section compares the quantitative biological data of various analogs.

Anticancer Activity

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][2][7] Analogs of this compound, including those incorporating pyrimidine, hydroxamate, and thiosemicarbazone moieties, have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs

Compound Class/DerivativeCancer Cell LinePotency (IC50/GI50)Reference
Imidazo[1,2-a]pyridines Breast (HCC1937)0.01 - 10.0 µM[8]
Pyridine-based Hydroxamates (11d) HDAC10.5 nM[9]
Pyridine-based 2'-Aminoanilides (12d) HDAC30.113 µM[9]
Pyridine Thiazolidinones (56, 57) Breast (MCF-7), Liver (HepG2)More potent than doxorubicin[2]
2-Phenylacrylonitrile Derivative (1g2a) Colon (HCT116), Liver (BEL-7402)5.9 nM, 7.8 nM[10]
Pyridine & Pyridone Analogs (from chalcone) Liver (HepG2)~1 µM range[11]
Diphenyl Ether-based Pyridine (-OCH3 subst.) Lung (A-549)10.57 ± 0.54 μM[7]
Steroidal Pyridines Prostate (PC-3)1.55 µM[12]
Anti-inflammatory Activity

Several pyridine derivatives have been investigated for their ability to mitigate inflammation. The carrageenan-induced paw edema model in rats is a standard in vivo assay for assessing acute anti-inflammatory effects.[13][14][15][16]

Table 2: Anti-inflammatory Activity of this compound Analogs

Compound Class/DerivativeAssayActivity/PotencyReference
3-Hydroxy Pyridine-4-one (Compound A) Carrageenan-induced paw edema (rat)67% inhibition at 20 mg/kg[5][17]
3-Hydroxy Pyridine-4-one (Compound C) Croton oil-induced ear edema (mouse)50% inhibition at 200 mg/kg[5]
Pyridine Carbothioamide (Compound R6) In vitro anti-inflammatory assayIC50: 10.25 ± 0.0 µM[18]
Pyridine Carbothioamide (Compound R4) Complete Freund's Adjuvant model (in vivo)Most potent among tested analogs[18]
Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has been explored against a variety of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

Table 3: Antimicrobial Activity of this compound Analogs

Compound Class/DerivativeMicroorganismPotency (MIC in µM/ml or µg/mL)Reference
Pyrimidin-2-amine Analog (2) E. coli0.91 µM/ml[19]
Pyrimidin-2-ol Analog (5) B. subtilis0.96 µM/ml[19]
Pyrimidin-2-thiol Analog (10) P. aeruginosa0.77 µM/ml[19]
Pyridine-based Organic Salt (66) S. aureus / E. coli56 ± 0.5% / 55 ± 0.5% inhibition at 100 µg/mL[20]
Pyridine Derivative (3b) C. albicans25 µg/ml[21]
2-(Methyldithio)pyridine-3-carbonitrile (29) Candida species0.25 - 2 µg/mL[20]
Enzyme Inhibition

A key mechanism of action for many pyridine-based compounds is the inhibition of specific enzymes. Notably, analogs of this compound have been identified as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids.[22]

Table 4: NAPE-PLD Inhibitory Activity

Compound Class/DerivativeAssayPotencyReference
Pyridine-based NAPE-PLD Inhibitor (LEI-401) Fluorescent Activity Assay (mouse NAPE-PLD)Kᵢ = 0.18 µM[22]
Various Pyrimidine Derivatives NAPE-PLD Inhibition AssaypIC50 up to 7.14 ± 0.04 for potent derivatives[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of these compounds.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[24][25]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[26]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[24][25]

  • Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[25][27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from a dose-response curve.[26]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new chemical entities.[14][16]

Protocol:

  • Animal Preparation: Use rats weighing between 100-110 g. Withhold food and water during the experiment.[13]

  • Compound Administration: Administer the test compound (e.g., intraperitoneally) 30-60 minutes prior to carrageenan injection.[16][17] A vehicle control group and a positive control group (e.g., indomethacin) should be included.[5][13]

  • Induction of Edema: Inject 50-100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13][16][28] The uninjected left paw serves as a control.[13]

  • Measurement of Edema: Measure the paw volume or thickness at baseline (before injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).[15]

  • Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle control group.

NAPE-PLD Activity Assay

This assay quantifies the activity of NAPE-PLD, an enzyme that produces bioactive N-acylethanolamines (NAEs).

Protocol:

  • Tissue Preparation: Homogenize tissue samples (e.g., brain) in an appropriate buffer.

  • Reaction Mixture: Incubate tissue homogenates (100 µg total protein) with a radiolabeled or fluorescent NAPE substrate (e.g., 100 µM N-[¹⁴C]-acyl PE) in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.[29]

  • Reaction Termination: Stop the reaction by adding a mixture of chloroform/methanol (2:1 v/v).[29]

  • Product Separation: Separate the resulting NAE product from the unreacted substrate using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[22][30]

  • Quantification: Quantify the amount of product formed using scintillation counting (for radiolabeled substrates) or fluorescence detection.[30]

  • Inhibitor Assessment: To determine the potency of inhibitors, perform the assay in the presence of varying concentrations of the test compound to calculate Kᵢ or IC50 values.[22]

Mechanisms of Action and Signaling Pathways

The anticancer effects of pyridine derivatives are often multifaceted, involving the modulation of critical cellular signaling pathways.[2][3]

Inhibition of PI3K/Akt/mTOR Pathway

Many pyridine analogs, particularly imidazo[1,2-a]pyridines, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[8][12][31] This pathway is crucial for cell proliferation, survival, and growth. Inhibition leads to decreased cell survival and can trigger apoptosis.[31]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analogs Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Induction of Cell Cycle Arrest and Apoptosis

Several pyridine derivatives induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[7][11] This is often mediated by the upregulation of tumor suppressor proteins like p53 and p21.[11] Following cell cycle arrest, these compounds can trigger apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. The workflow for identifying such compounds is outlined below.

Anticancer_Screening_Workflow Start Synthesize Pyridine Analogs Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Hit Identify 'Hit' Compounds (Low IC50) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Potent Hits CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway Lead Lead Compound CellCycle->Lead Apoptosis->Lead Pathway->Lead

General experimental workflow for the screening and characterization of anticancer pyridine analogs.

Conclusion

The structural framework of this compound serves as a valuable starting point for the development of potent therapeutic agents. Its analogs exhibit a remarkable diversity of biological activities, with certain derivatives showing exceptional potency in anticancer, anti-inflammatory, and antimicrobial assays. Specifically, pyridine-based hydroxamates as HDAC inhibitors and certain 2-phenylacrylonitrile derivatives as tubulin inhibitors have demonstrated nanomolar efficacy against cancer cells. Furthermore, imidazo[1,2-a]pyridines show promise as inhibitors of the critical PI3K/Akt/mTOR signaling pathway. The provided data and experimental protocols offer a solid foundation for further research and development of this versatile class of compounds.

References

A Comparative Guide to the Synthesis of 2-(Pyridin-2-ylamino)ethanol: Batch vs. Continuous Flow Processing

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(pyridin-2-ylamino)ethanol and its derivatives is of significant interest in the pharmaceutical industry, as these compounds serve as key intermediates in the production of various drugs. Traditionally, the synthesis has been carried out using batch processing. However, with the advent of microreactor technology, continuous flow synthesis is emerging as a safer, more efficient, and scalable alternative. This guide provides an objective comparison of batch and continuous flow methods for the synthesis of a closely related analogue, 2-[methyl(pyridin-2-yl)amino]ethanol, supported by experimental data.

Performance Comparison: Batch vs. Continuous Flow

A study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol highlights the distinct advantages of continuous flow processing over traditional batch methods.[1][2] The continuous flow process in a microreactor demonstrates significantly better performance in terms of reaction time and productivity.

One of the key findings is that a single microreactor chip operating at 160 °C can produce the equivalent of more than five batch reactors operating at 120 °C.[2] This illustrates the process intensification achievable with continuous flow technology. The enhanced heat and mass transfer in the microreactor allows for higher reaction temperatures to be safely employed, leading to a substantial increase in reaction rates.

ParameterBatch ProcessContinuous Flow Process (Microreactor)
Temperature 120 °C - 140 °C120 °C - 160 °C
Reaction Time Several hours (e.g., maximum yield after 6 hours)Minutes (residence time)
Productivity LowerSignificantly Higher
Safety Handling of highly exothermic reactions can be challenging.Superior heat management allows for safer operation at higher temperatures.[3][4]
Scalability Scaling up can be complex.Simplified scale-up by numbering up microreactors.
Control Less precise control over reaction parameters.Rigorous control over temperature, pressure, and residence time.[4]

Experimental Protocols

The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol involves the reaction of 2-chloropyridine with 2-(methylamino)ethanol. The methodologies for both batch and continuous flow processes are outlined below.

Batch Synthesis

The batch synthesis was conducted in a sealed vessel without a solvent. The reactants, 2-chloropyridine and 2-(methylamino)ethanol, were mixed and heated to temperatures of 120 °C and 140 °C for 24 hours.[1] Samples were taken at various time intervals to monitor the reaction progress and determine the product yield. The product was characterized using UHPLC-MS.[1]

Continuous Flow Synthesis

The continuous flow setup consisted of a microreactor system.[1] The reactants were pumped into the microreactor where they mixed and reacted at controlled temperatures ranging from 120 °C to 160 °C.[2] The effect of residence time and temperature on the product yield was investigated. The small dimensions of the microreactor channels provide a high surface-area-to-volume ratio, leading to more efficient mixing and heat transfer compared to a traditional batch reactor.[4]

Visualizing the Workflows

To better illustrate the differences between the two synthesis methods, the following diagrams depict the experimental workflows.

Batch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Mix Reactants: 2-chloropyridine & 2-(methylamino)ethanol Heating Heat in Sealed Vessel (120-140°C for 24h) Reactants->Heating Sampling Periodic Sampling Heating->Sampling Analysis UHPLC-MS Analysis Sampling->Analysis

Batch Synthesis Workflow

Continuous_Flow_Synthesis_Workflow cluster_input Input cluster_reaction Reaction cluster_output Output & Analysis Reactant1 2-chloropyridine Pumps Syringe Pumps Reactant1->Pumps Reactant2 2-(methylamino)ethanol Reactant2->Pumps Microreactor Microreactor (120-160°C) Pumps->Microreactor Collection Product Collection Microreactor->Collection Analysis UHPLC-MS Analysis Collection->Analysis

Continuous Flow Synthesis Workflow

References

Efficacy of 2-Aminopyridine Derivatives Against Diverse Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antibacterial efficacy of various 2-aminopyridine derivatives. The data presented is compiled from recent studies and focuses on the Minimum Inhibitory Concentration (MIC) as a key metric for antibacterial potency against a range of bacterial strains.

While specific data on "2-(Pyridin-2-ylamino)ethanol" derivatives is limited in the reviewed literature, this guide focuses on the broader class of 2-aminopyridine derivatives, offering valuable insights into their structure-activity relationships and potential as antibacterial agents. The following sections present quantitative data, experimental methodologies, and visual representations of experimental workflows to facilitate a comprehensive understanding of the topic.

Comparative Antibacterial Activity

The antibacterial efficacy of 2-aminopyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a standard measure of in vitro antibacterial activity.

A study on a series of newly synthesized 2-aminopyridine derivatives highlighted the potent activity of a specific compound, designated as 2c , particularly against Gram-positive bacteria. The MIC values for this compound against various strains are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivative 2c Against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.039 ± 0.000[1]
Bacillus subtilis0.039 ± 0.000[1]
Bacillus cereus78 ± 0.000
Enterococcus faecalis78 ± 0.000
Micrococcus luteus78 ± 0.000
Listeria monocytogenes156 ± 0.000[1]

It is noteworthy that compound 2c demonstrated no significant activity against the tested Gram-negative bacteria and two yeast strains.[1] This selectivity suggests a mechanism of action that is more effective against the cellular structures of Gram-positive organisms.

Other studies on different series of pyridine derivatives have also reported varied antimicrobial activities against a spectrum of bacteria, including Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa.[2][3] These findings underscore the potential of the pyridine scaffold in the development of new antibacterial agents.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of new chemical entities. The following is a generalized protocol based on standard microdilution methods.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.

1. Preparation of Test Compounds:

  • Stock solutions of the 2-aminopyridine derivatives are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
  • Serial two-fold dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well plate.

2. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
  • A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Positive control wells (containing bacterial suspension without any test compound) and negative control wells (containing growth medium only) are included.
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Culture Culture Bacteria Suspension Prepare Bacterial Suspension (0.5 McFarland) Culture->Suspension Dilution Dilute Suspension to Final Inoculum Concentration Suspension->Dilution Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational understanding of the antibacterial efficacy of 2-aminopyridine derivatives. Further research is warranted to explore the potential of "this compound" and its analogues as novel antibacterial agents. The presented data and protocols can serve as a valuable resource for designing and interpreting future studies in this promising area of drug discovery.

References

Unveiling the Therapeutic Potential of Pyridine-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of recently synthesized pyridine derivatives highlights their promising anti-cancer properties, transitioning from promising laboratory results to tangible effects in preclinical models. This guide provides a detailed comparison of the in vitro efficacy and in vivo therapeutic outcomes of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

The journey of a potential drug from a laboratory curiosity to a clinical candidate is paved with rigorous testing. This involves a foundational stage of in vitro studies, where a compound's biological activity is assessed against cancer cell lines, followed by the more complex in vivo evaluation in living organisms to understand its real-world therapeutic potential and safety profile. This guide delves into the scientific literature on novel pyridine-based compounds, structurally related to the "2-(Pyridin-2-ylamino)ethanol" scaffold, to draw a clear comparison between their performance in these two critical stages of drug discovery.

From the Benchtop: In Vitro Assessment of Anti-Cancer Activity

The initial screening of novel pyridine derivatives has revealed significant cytotoxic effects against various cancer cell lines. The primary method for quantifying this is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

One notable study focused on a series of novel pyridine-based compounds, with a particularly active agent identified as compound 12 . This compound demonstrated potent cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1] Another research effort encapsulated novel pyridine derivatives (S1-S4) in lipid-polymer nanocapsules (LPNCs) to enhance their efficacy, showing superior cytotoxicity compared to the free compounds in both MCF-7 and lung cancer (A549) cell lines.[2][3]

Key In Vitro Findings:
Compound/FormulationCell LineIC50 (µM)Reference
Compound 12 MCF-70.5[1]
Compound 12 HepG25.27[1]
Doxorubicin (Control) MCF-72.14[1]
Doxorubicin (Control) HepG22.48[1]
S1-loaded LPNCs MCF-7Significantly lower than free S1[2]
S2-loaded LPNCs MCF-7Significantly lower than free S2[2]
S3-loaded LPNCs MCF-7Significantly lower than free S3[2]
S4-loaded LPNCs MCF-7Significantly lower than free S4[2]
S1-loaded LPNCs A549Significantly lower than free S1[2]
S2-loaded LPNCs A549Significantly lower than free S2[2]
S3-loaded LPNCs A549Significantly lower than free S3[2]
S4-loaded LPNCs A549Significantly lower than free S4[2]
Experimental Protocols: In Vitro Cytotoxicity Assay

The anti-proliferative activity of the synthesized pyridine derivatives was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7, HepG2, or A549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds or control drugs (e.g., doxorubicin) and incubated for an additional 48 to 72 hours.[1][4]

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another few hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Unraveling the "How"

Beyond simply killing cancer cells, understanding the mechanism of action is crucial. For compound 12 , further in vitro studies revealed that it acts as a potent inhibitor of PIM-1 kinase, an enzyme often overexpressed in various cancers.[1][4] The IC50 value for PIM-1 inhibition by compound 12 was found to be 14.3 nM, comparable to the known PIM-1 inhibitor, Staurosporine (IC50 = 16.7 nM).[1][4]

Furthermore, investigations into the cellular effects of compound 12 on MCF-7 cells showed that it induces apoptosis (programmed cell death) and arrests the cell cycle in the S-phase, preventing cancer cell replication.[1]

G cluster_0 In Vitro Experimental Workflow start Cancer Cell Seeding (96-well plates) treatment Treatment with Pyridine Derivatives start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay incubation->mtt absorbance Absorbance Reading mtt->absorbance ic50 IC50 Calculation absorbance->ic50

In Vitro Cytotoxicity Testing Workflow.

G cluster_1 Signaling Pathway of Compound 12 compound12 Compound 12 pim1 PIM-1 Kinase compound12->pim1 Inhibits apoptosis Apoptosis Induction pim1->apoptosis cellcycle S-Phase Cell Cycle Arrest pim1->cellcycle proliferation Inhibition of Cancer Cell Proliferation apoptosis->proliferation cellcycle->proliferation

Proposed Mechanism of Action for Compound 12.

The Transition to In Vivo: Testing in a Real-World Setting

The promising in vitro results of these pyridine derivatives prompted their evaluation in animal models to assess their anti-tumor efficacy and safety in a living system.

In one study, the anti-tumor activity of compound 12 was investigated in mice bearing solid tumors. The results showed a significant tumor inhibition of 42.1% in the treated group compared to the control group, demonstrating its potential to slow down tumor growth in vivo.[1]

In a separate study, the S4-loaded LPNC formulation was tested in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. The nanoformulation exhibited superior tumor growth inhibition compared to both the free S4 compound and the standard chemotherapy drug 5-fluorouracil.[2][3] This was also accompanied by a notable increase in the life span of the treated animals, and the formulation was well-tolerated with no signs of acute toxicity.[2][3]

Key In Vivo Findings:
Compound/FormulationAnimal ModelKey OutcomesReference
Compound 12 Solid Tumor-bearing Mice42.1% tumor inhibition[1]
S4-loaded LPNCs Ehrlich Ascites Carcinoma (EAC) Solid Tumor-bearing MiceSuperior tumor growth inhibition compared to free S4 and 5-fluorouracil; Increased animal life span; Well-tolerated[2][3]
Experimental Protocols: In Vivo Antitumor Activity Assay

The in vivo efficacy of the pyridine derivatives was evaluated in solid tumor-bearing mouse models.

  • Tumor Implantation: Cancer cells (e.g., Ehrlich ascites carcinoma cells) were injected subcutaneously into the mice to induce solid tumor formation.

  • Treatment Administration: Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups. The test compounds, formulations, or control substances (e.g., saline, 5-fluorouracil) were administered, often intraperitoneally.[3]

  • Tumor Growth Monitoring: Tumor size was measured regularly using calipers, and tumor volume was calculated.

  • Survival Analysis: The lifespan of the animals in each group was monitored and recorded.

  • Toxicity Assessment: The general health of the mice, including body weight changes and any signs of toxicity, was monitored throughout the experiment. Biochemical markers for liver and kidney function were also assessed at the end of the study.[2]

G cluster_2 In Vivo Experimental Workflow implant Tumor Cell Implantation in Mice tumor_growth Tumor Growth to Palpable Size implant->tumor_growth treatment Compound/Formulation Administration tumor_growth->treatment monitoring Monitoring of Tumor Growth and Survival treatment->monitoring analysis Data Analysis and Toxicity Assessment monitoring->analysis

In Vivo Antitumor Efficacy Testing Workflow.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Success

The presented data clearly demonstrates the successful translation of promising in vitro findings into significant in vivo anti-tumor activity for novel pyridine-based compounds. The potent cytotoxicity observed in cell culture, coupled with a well-defined mechanism of action involving PIM-1 kinase inhibition and apoptosis induction, laid a strong foundation for their preclinical evaluation. The subsequent in vivo studies confirmed their therapeutic potential, showcasing tumor growth inhibition and, in the case of nanoformulations, enhanced efficacy and safety. This comparative analysis underscores the critical importance of both in vitro and in vivo studies in the drug discovery pipeline and highlights the potential of pyridine-based scaffolds for the development of new anti-cancer agents. Further preclinical development of these promising compounds is warranted to explore their full therapeutic potential.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of newly synthesized "2-(Pyridin-2-ylamino)ethanol" against a commercial reference standard. The purity of chemical intermediates is a critical parameter in research and pharmaceutical development, directly impacting reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and overall safety and efficacy.[1] This document outlines detailed experimental protocols and presents a comparative analysis using key analytical techniques.

The compound this compound (CAS No: 89943-04-4) is a pyridine-derived ethanolamine that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[2] Given its role, ensuring high purity is essential to avoid the propagation of impurities into the final product.

Experimental Workflow and Methodologies

A multi-faceted analytical approach is essential for the robust characterization and purity determination of synthesized compounds.[3] The workflow below outlines the recommended sequence of analysis for comparing a newly synthesized batch of this compound with a high-purity commercial standard.

G cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation synth_sample Synthesized This compound hplc HPLC-UV Analysis synth_sample->hplc nmr ¹H NMR Spectroscopy synth_sample->nmr ms Mass Spectrometry (ESI-MS) synth_sample->ms comm_standard Commercial Standard (≥95% Purity) comm_standard->hplc comm_standard->nmr comm_standard->ms data_analysis Comparative Data Analysis hplc->data_analysis nmr->data_analysis ms->data_analysis report Purity Benchmark Report data_analysis->report

Caption: Workflow for Purity Benchmarking.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise quantitative method for determining the purity of a sample by separating the main compound from potential impurities.[4]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify the presence of proton-containing impurities.[3][5]

Experimental Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound.[3][6] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol:

  • Instrumentation: Mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).

  • Ionization Mode: Positive (ESI+).

  • Analysis Mode: Full scan mode (e.g., m/z 50-500).

  • Sample Preparation: Dilute the sample solution from the HPLC preparation to approximately 10 µg/mL in the mobile phase.

Comparative Purity Analysis

The data obtained from the analytical techniques are compiled and compared to benchmark the purity of the synthesized sample against the commercial standard.

Table 1: HPLC Purity and Impurity Profile Comparison

This table summarizes the quantitative results from the HPLC analysis. Purity is determined by the area percentage of the main peak. Potential impurities are identified by their retention times relative to the main compound. Common impurities in similar syntheses can include unreacted starting materials (e.g., 2-aminopyridine) or by-products.

Analyte Sample Source Retention Time (min) Area % Purity (%)
2-aminopyridine (Impurity)Synthesized3.10.45\multirow{3}{*}{98.95% }
Unknown ImpuritySynthesized4.50.60
This compound Synthesized 5.8 98.95
This compound Commercial Standard 5.8 >99.5 >99.5%

Note: Data presented are hypothetical and for illustrative purposes.

Table 2: Spectroscopic and Physical Data Comparison

This table compares the structural and physical properties of the synthesized product with the expected values and the commercial standard. The molecular formula of this compound is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol .[2]

Parameter Synthesized Sample Commercial Standard Expected Value/Characteristic
Appearance Pale yellow solidOff-white to pale yellow solidSolid[2]
Molecular Weight (ESI-MS) [M+H]⁺ = 139.0865[M+H]⁺ = 139.0866139.0871 for C₇H₁₁N₂O⁺
¹H NMR (400 MHz, DMSO-d₆) Conforms to structureConforms to structurePeaks consistent with pyridine and ethanolamine protons
Melting Point Matches reference dataMatches reference dataConsistent with literature values

Conclusion

This guide provides a standardized approach for the purity assessment of synthesized this compound. The combination of HPLC for quantitative purity and impurity profiling, alongside NMR and MS for structural confirmation, offers a robust and reliable methodology.[3] By comparing the analytical data of a newly synthesized batch against a certified commercial standard, researchers can confidently ascertain the quality and suitability of their material for subsequent stages of research and development. Adherence to these protocols ensures consistency and accuracy in chemical synthesis and analysis.

References

Structure-Activity Relationship of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-(Pyridin-2-ylamino)ethanol Derivatives: Structure-Activity Relationship Studies for CHK1 Inhibition

This guide provides a comparative analysis of this compound derivatives, with a focus on their structure-activity relationships (SAR) as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) pathway. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and orally bioavailable CHK1 inhibitors.[1][2] The optimization of this series led to the identification of CCT244747, a highly selective CHK1 inhibitor.[2][3] The SAR studies revealed key structural features that influence the inhibitory potency and cellular activity of these compounds.

The core scaffold consists of a pyrazine-2-carbonitrile ring with a pyridin-2-ylamino group at the 5-position and an alkoxyamino side chain at the 3-position. Modifications on the pyridine ring and the alkoxyamino side chain have been explored to understand their impact on CHK1 inhibition.

Table 1: CHK1 Inhibition and Cellular Activity of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives

Compound IDR Group on Pyridine RingSide Chain at 3-positionCHK1 IC50 (nM)[1]Cellular Checkpoint Abrogation IC50 (µM)[1]
8 5-CO2Me-O-(CH2)2-NMe22.60.08
9 5-CO2Me-O-CH(Me)-CH2-NMe22.10.04
10 5-CO2Me-O-CH2-CH(Me)-NMe21.80.06
11 5-CO2Me-O-(CH2)3-NMe22.50.11
CCT244747 (26) 4-OMe, 5-(1-methyl-1H-pyrazol-4-yl)-O-CH(Me)-CH2-NMe28[4]0.029 - 0.17[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are standard protocols for key experiments used in the evaluation of CHK1 inhibitors.

In Vitro CHK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]

  • Reagent Preparation : Dilute the CHK1 enzyme, substrate (e.g., a specific peptide), ATP, and test compounds in the kinase buffer.

  • Plate Setup : In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Enzyme Addition : Add 2 µl of the diluted CHK1 enzyme to each well.

  • Reaction Initiation : Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the CHK1 activity.

  • Data Analysis : Calculate the IC50 values by performing a non-linear regression analysis of the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Plate cancer cells (e.g., HT29 human colon cancer cells) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]

  • Drug Treatment : Treat the cells with a serial dilution of the CHK1 inhibitor (e.g., from 1 nM to 10 µM) for 72 hours.[7]

  • Viability Assessment : Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Solubilize the formazan crystals with DMSO.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Normalize the results to the untreated control cells and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values using non-linear regression analysis.[1]

Western Blotting for Phospho-CHK1

Western blotting is used to detect the phosphorylation status of CHK1, a marker of its activation.

  • Cell Treatment and Lysis : Treat cells with the CHK1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7][8]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[7][8]

  • SDS-PAGE : Separate 20-40 µg of protein per sample on a polyacrylamide gel.[7]

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., at Ser345) overnight at 4°C.[8]

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Signaling Pathway and Experimental Workflow

CHK1 Signaling Pathway in DNA Damage Response

In response to DNA damage, such as single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase is activated.[7] Activated ATR then phosphorylates and activates CHK1.[9] CHK1, in turn, phosphorylates several downstream targets, most notably the Cdc25 family of phosphatases, leading to their degradation or sequestration in the cytoplasm.[7] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[7][9] Inhibition of CHK1 abrogates this checkpoint, causing cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis.[7]

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Breaks) ATR ATR (Ataxia Telangiectasia and Rad3-related) DNA_Damage->ATR activates CHK1 CHK1 (Checkpoint Kinase 1) ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits CHK1_Inhibitor This compound Derivative (e.g., CCT244747) CHK1_Inhibitor->CHK1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest progression blocked by inactive CDKs Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin->Mitotic_Catastrophe premature activation leads to

Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow for Evaluating CHK1 Inhibitors

The evaluation of potential CHK1 inhibitors typically follows a structured workflow, starting from in vitro enzyme assays to cellular assays and finally to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Assay CHK1 Kinase Assay (e.g., ADP-Glo) Determine IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Determine GI50 Kinase_Assay->Cell_Viability Checkpoint_Abrogation Checkpoint Abrogation Assay Assess functional inhibition Cell_Viability->Checkpoint_Abrogation Western_Blot Western Blot Confirm target engagement (p-CHK1) Checkpoint_Abrogation->Western_Blot PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Assess bioavailability and target modulation Western_Blot->PK_PD Efficacy Xenograft Efficacy Models Evaluate anti-tumor activity PK_PD->Efficacy

Caption: General experimental workflow for the preclinical evaluation of CHK1 inhibitors.

References

Safety Operating Guide

Safe Disposal of 2-(Pyridin-2-ylamino)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Pyridin-2-ylamino)ethanol is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols. All procedures must be conducted in compliance with local, regional, and national hazardous waste regulations.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]
Body Protection Laboratory coat. For larger spills, chemical-resistant clothing may be necessary.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Remove all sources of ignition[2].

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 1.

Step 3: Contain and Clean the Spill

  • For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust[1].

  • Place the spilled material and absorbent into a suitable, labeled, and sealed container for disposal[2][3].

Step 4: Decontaminate the Area

  • Wash the spill area thoroughly with soap and water[1].

  • Dispose of all contaminated cleaning materials in the same hazardous waste container.

Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash[2].

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container.

Step 2: Consult Regulations and Professional Services

  • Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations[4].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal[2].

Step 3: Documentation

  • Maintain accurate records of the amount of waste generated and its disposal date.

Table 2: Key Regulatory and Disposal Information

ParameterInformation to Obtain from Local Regulations/EHS Department
Waste Classification Determine the specific hazardous waste code.
Container and Labeling Requirements Confirm the approved container types and labeling information.
Storage Limits Identify the maximum allowable time for on-site waste storage.
Approved Disposal Facilities Obtain a list of licensed hazardous waste disposal vendors.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_collection cluster_spill cluster_disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle Waste spill Spill Occurs start->spill Accident collect Collect in a Labeled, Sealed, Compatible Container ppe->collect storage Store in a Designated Hazardous Waste Area collect->storage consult Consult Institutional EHS & Local Regulations storage->consult spill->ppe No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect Contain Waste professional Arrange for Pickup by a Licensed Waste Disposal Service consult->professional end Proper Disposal Complete professional->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Pyridin-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Pyridin-2-ylamino)ethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[1]

Quantitative Safety Data

While specific occupational exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this compound, the following table summarizes its key chemical and physical properties.[1]

PropertyValue
GHS Classification Acute Toxicity, Oral (Category 4)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed[1][2]
CAS Number 89943-04-4[1][2]
Molecular Formula C7H10N2O[2]
Molecular Weight 138.17 g/mol [2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent personal contact with this compound.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][3]Protects against splashes and dust.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]Prevents skin contact and potential irritation.[1]
Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust or fumes are generated, use a NIOSH-approved respirator.[3][4]Prevents inhalation of potentially irritating dust or fumes.[1]

Operational and Handling Protocol

Adherence to proper handling procedures is crucial for safety. This workflow outlines the key steps from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Solid Chemical prep_setup->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decon Decontaminate Work Area handling_solution->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disposal_waste Collect Waste in Labeled Hazardous Waste Container post_wash->disposal_waste disposal_final Dispose via Institutional Waste Management Program disposal_waste->disposal_final

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Put on all required personal protective equipment (PPE) as specified above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing fumes or dust.[1]

    • Minimize dust generation and accumulation.[1]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage :

    • Store in a cool, dry, well-ventilated area.[1]

    • Keep the container tightly closed.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] Wash clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]

Spill and Disposal Plan

Accidental Release Measures
  • Evacuate : Keep unprotected personnel away from the spill area.[1]

  • Ventilate : Ensure adequate ventilation.[1]

  • Contain : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[1]

  • Clean-up : Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[1][5]

Disposal
  • Dispose of this material and its container as hazardous waste.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[5] Do not reuse empty containers.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.